chemical structure and properties of methyl 2-(5-iodo-2-methylphenyl)acetate
Title: Methyl 2-(5-iodo-2-methylphenyl)acetate: Structural Profiling, Reactivity Landscape, and Synthetic Applications Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Methyl 2-(5-iodo-2-methylphenyl)acetate: Structural Profiling, Reactivity Landscape, and Synthetic Applications
Executive Summary
In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic selection of bifunctional building blocks dictates the efficiency of the entire synthetic route. As a Senior Application Scientist, I frequently leverage methyl 2-(5-iodo-2-methylphenyl)acetate (CAS: 880134-34-9) as a privileged scaffold[1]. This compound offers orthogonal reactivity domains: a highly reactive C(sp2)-I bond primed for transition-metal catalysis, and a protected aliphatic ester that serves as a latent carboxylic acid pharmacophore. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols.
Understanding the physical and structural parameters of a building block is the first step in designing a robust synthetic process. The presence of the heavy iodine atom significantly increases the compound's density and lipophilicity, while the ortho-methyl group induces a steric twist that influences the conformational dynamics of the adjacent acetate group[2].
Parameter
Value / Description
Chemical Name
Methyl 2-(5-iodo-2-methylphenyl)acetate
CAS Number
880134-34-9
Molecular Formula
C10H11IO2
Molecular Weight
290.10 g/mol
SMILES String
Cc1ccc(cc1CC(=O)OC)I
Appearance
Pale yellow to off-white solid/viscous liquid
Solubility Profile
Soluble in DCM, EtOAc, THF, DMSO; Insoluble in H₂O
Data synthesized from verified chemical vendor databases[1][2].
Reactivity Landscape & Mechanistic Pathways
The true synthetic value of methyl 2-(5-iodo-2-methylphenyl)acetate lies in its dual-functional nature, which allows for sequential, chemoselective transformations without the need for cumbersome protection/deprotection steps.
C5 Iodo Group (Cross-Coupling Hub): Aryl iodides are the premier electrophiles for palladium-catalyzed cross-coupling due to the exceptionally low bond dissociation energy of the C(sp2)-I bond (~65 kcal/mol). This facilitates rapid oxidative addition to Pd(0) species at mild temperatures. The para-alkyl substitution (relative to the iodo group) slightly increases the electron density of the aromatic ring. While this can marginally slow the oxidative addition step compared to electron-deficient aryl halides, it is easily overcome by utilizing electron-rich phosphine ligands (e.g., dppf, XPhos)[3][4].
C1' Methyl Ester (Pharmacophore Precursor): The aliphatic ester serves as a robust protecting group during transition-metal catalysis. Post-coupling, it can be selectively hydrolyzed under mild basic conditions to yield the corresponding phenylacetic acid—a ubiquitous motif in non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors[4].
Orthogonal reactivity of methyl 2-(5-iodo-2-methylphenyl)acetate.
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol A: Suzuki-Miyaura Cross-Coupling at the C5 Position
Objective: Synthesize a biaryl derivative while preserving the base-sensitive methyl ester.
Causality & Design: We utilize Pd(dppf)Cl₂ as the catalyst. Its large bite angle facilitates the reductive elimination step, thereby minimizing unwanted protodehalogenation. Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base to prevent the premature saponification of the methyl ester, which would inevitably occur if stronger bases like NaOH or KOtBu were deployed[4].
Experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
Reagent Charging: In an oven-dried Schlenk flask, charge methyl 2-(5-iodo-2-methylphenyl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Scientist Insight: The aqueous component is critical; it dissolves the inorganic base and accelerates the transmetalation step by forming a reactive, electron-rich boronate complex.
Degassing: Perform three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the phosphine ligand.
Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.
Validation & Workup: Monitor the reaction via TLC (20% EtOAc/Hexanes with UV visualization). The complete disappearance of the highly UV-active aryl iodide validates the reaction's completion. Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Isolate the biaryl product via flash column chromatography on silica gel.
Protocol B: Chemoselective Ester Hydrolysis
Objective: Convert the methyl ester to the active phenylacetic acid derivative post-coupling.
Procedure:
Dissolve the biaryl ester intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.
Add LiOH·H₂O (3.0 equiv) at 0 °C. Scientist Insight: LiOH is vastly preferred over NaOH here. The lithium cation coordinates strongly with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon while maintaining a milder pH profile that prevents epimerization or degradation of sensitive functional groups[4].
Stir at room temperature until TLC indicates complete conversion.
Acidify the aqueous layer with 1M HCl to pH ~2 to precipitate the free carboxylic acid. Extract with DCM, dry, and concentrate to yield the final API precursor.
Applications in Medicinal Chemistry
The 2-methylphenylacetic acid motif is a privileged structure in drug discovery. The strategic incorporation of an iodine atom at the 5-position allows medicinal chemists to rapidly synthesize diverse libraries of biaryl compounds for rigorous structure-activity relationship (SAR) studies.
Historically, this specific scaffold has been utilized in the development of selective cardiovascular drugs—such as IKur inhibitors for the treatment of atrial fibrillation—and advanced anti-inflammatory agents[4]. The steric bulk of the ortho-methyl group restricts the free rotation of the phenylacetic acid side chain. This restricted rotation often locks the molecule into a specific, bioactive conformation that significantly enhances target binding affinity and reduces off-target liability. Furthermore, the electron-rich nature of the core ring improves the overall metabolic stability of the resulting drug candidates against oxidative degradation by cytochrome P450 enzymes.
References
Title: A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester Using Tri-(2-furyl)phosphine as a Ligand of Palladium Catalyst
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: The Discovery and Chemical Development of BMS-919373: A Selective IKur Inhibitor for the Potential Treatment of Atrial Fibrillation
Source: ACS Publications
URL: [Link]
Regioselective Electrophilic Aromatic Substitution of Methyl 2-(5-iodo-2-methylphenyl)acetate: Mechanistic Insights and Synthetic Protocols
Executive Summary Halogenated phenylacetic acid derivatives are highly valued scaffolds in medicinal chemistry and drug development due to their versatility in transition-metal-catalyzed cross-coupling reactions . Unders...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Halogenated phenylacetic acid derivatives are highly valued scaffolds in medicinal chemistry and drug development due to their versatility in transition-metal-catalyzed cross-coupling reactions . Understanding the precise mechanism of Electrophilic Aromatic Substitution (EAS) on these complex substrates is critical for synthesizing advanced active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of the EAS profile for methyl 2-(5-iodo-2-methylphenyl)acetate , detailing the synergistic electronic and steric factors that govern its regioselectivity, alongside a field-proven, self-validating experimental protocol for its functionalization.
Structural & Electronic Profiling
The regioselectivity of EAS is fundamentally governed by the stability of the intermediate σ-complex (Wheland intermediate) . To predict the major site of electrophilic attack on methyl 2-(5-iodo-2-methylphenyl)acetate, we must first deconstruct the vector analysis of its three directing groups on the benzene ring:
C1: Methyl acetate group (-CH₂COOCH₃) : A bulky, weakly activating group acting via hyperconjugation (+I). It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
C2: Methyl group (-CH₃) : A strongly activating group (+I, strong hyperconjugation). It directs ortho (C1, C3) and para (C5).
C5: Iodo group (-I) : A net-deactivating group due to its strong inductive withdrawal (-I). However, its ability to donate lone pairs (+M effect) directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions .
Quantitative & Qualitative Substituent Effects on EAS
The following table summarizes the competing electronic and steric forces at play:
Substituent
Position
Directing Strength
Inductive Effect
Resonance Effect
vdW Radius (Å)
-CH₂COOCH₃
C1
Moderate
+I (Activating)
Weak Hyperconjugation
~2.0 (Effective)
-CH₃
C2
Strong
+I (Activating)
Strong Hyperconjugation
2.0
-I
C5
Weak (Deactivating)
-I (Deactivating)
+M (Weak 5p-2p overlap)
1.98
Mechanistic Pathway & Regioselectivity Analysis
With positions C1, C2, and C5 occupied, the available sites for electrophilic attack are C3, C4, and C6 .
Electronic Synergy (Thermodynamic Control)
Attack at C3 : The resulting positive charge in the Wheland intermediate is delocalized to C2, C4, and C6. Only C2 bears an electron-donating group (-CH₃). This intermediate is poorly stabilized.
Attack at C4 & C6 : The positive charge is delocalized to C1, C3, and C5. Crucially, both C1 and C5 bear stabilizing groups . The -CH₂COOCH₃ group at C1 stabilizes the charge via hyperconjugation, while the iodine atom at C5 stabilizes the charge via halonium ion resonance (+M effect). Therefore, C4 and C6 are electronically vastly superior to C3.
Steric Relief (Kinetic Control)
While C4 and C6 are electronically equivalent, steric hindrance dictates the final product distribution .
Position C6 is flanked by the bulky iodine atom (vdW radius 1.98 Å) and the highly flexible, sterically demanding methyl acetate chain. This creates severe in-plane steric clash (the ortho effect), raising the activation energy (
Ea
) for attack at C6.
Position C4 is flanked by the iodine atom and a small hydrogen atom (at C3). The lack of steric congestion makes C4 the kinetically and thermodynamically favored site.
Figure 1: Reaction coordinate and regioselective pathways for the EAS of the substrate.
Experimental Protocol: Regioselective Nitration
To validate this mechanistic model, we utilize nitration as a standard EAS reaction.
Expertise & Experience: Traditional nitration using concentrated sulfuric acid (
H2SO4
) is avoided here. The strongly acidic and oxidizing nature of
H2SO4
would cause concurrent hydrolysis of the methyl ester and potential oxidation of the aryl iodide into a hypervalent iodine species. Instead, we utilize acetyl nitrate —generated in situ from fuming nitric acid and acetic anhydride—as a mild, anhydrous electrophilic source.
Self-Validating Methodology
Substrate Preparation : Dissolve methyl 2-(5-iodo-2-methylphenyl)acetate (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.
Electrophile Generation : In a separate dry flask, carefully add fuming nitric acid (11.0 mmol, 1.1 eq) to acetic anhydride (5.0 mL) at 0 °C. Stir for 15 minutes.
Causality: Acetic anhydride acts as a water scavenger and reacts with
HNO3
to form acetyl nitrate (
CH3COONO2
), ensuring a mild electrophilic attack that protects the ester moiety.
Controlled Addition : Add the acetyl nitrate solution dropwise to the substrate solution over 30 minutes, maintaining the internal temperature strictly below 5 °C.
Causality: Strict thermal control prevents exothermic runaway, suppresses di-nitration, and prevents sufficient thermal energy to overcome the steric barrier at C6.
Reaction & Monitoring : Allow the mixture to stir at 0 °C for 2 hours. Validate reaction completion via TLC (Hexanes:EtOAc 8:2, UV visualization).
Quench & Extraction : Quench the reaction by slowly pouring it into saturated aqueous
NaHCO3
(50 mL) at 0 °C to neutralize excess acid. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification : Isolate the pure methyl 2-(5-iodo-2-methyl-4-nitrophenyl)acetate via flash column chromatography (silica gel, gradient elution 5-15% EtOAc in Hexanes).
Figure 2: Self-validating experimental workflow for mild regioselective nitration.
Analytical Validation
The success of the C4-regioselective substitution can be definitively confirmed via
1H
-NMR spectroscopy. The starting material exhibits two distinct aromatic protons (at C3 and C4/C6 depending on coupling). In the C4-substituted product, the
1H
-NMR spectrum will show two singlets in the aromatic region (corresponding to the isolated protons at C3 and C6), confirming the para relationship between the remaining protons and validating the mechanistic prediction.
References
Ashenhurst, J. "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution." Master Organic Chemistry, Jan 2018. Available at:[Link]
International Journal of Research and Analytical Reviews (IJRAR). "Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis." IJRAR, Vol. 3, Issue 4, Nov 2016. Available at:[Link]
Chemistry Steps. "Ortho, Para, Meta substitution in electrophilic aromatic substitution." Chemistry Steps, Jan 2022. Available at:[Link]
Protocols & Analytical Methods
Method
step-by-step synthesis of methyl 2-(5-iodo-2-methylphenyl)acetate from o-tolylacetic acid
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction & Strategic Rationale Halogenated phenylacetic acid derivatives are highly valued building blocks in...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.
Introduction & Strategic Rationale
Halogenated phenylacetic acid derivatives are highly valued building blocks in medicinal chemistry and organic synthesis. Specifically, the carbon-iodine bond serves as an ideal reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings), enabling the construction of complex molecular architectures [1].
The target compound, methyl 2-(5-iodo-2-methylphenyl)acetate , features a unique steric and electronic profile due to the ortho-methyl group and the para-iodine atom relative to the methyl substituent. The synthesis from o-tolylacetic acid requires a two-phase approach:
Regioselective Electrophilic Aromatic Iodination: Installing the iodine atom at the 5-position. The methyl group acts as a strong ortho/para-directing activator, while the acetic acid moiety (-CH₂COOH) is separated by a methylene spacer, making it a weaker director. Steric hindrance at the 3-position ensures the 5-position is the kinetically and thermodynamically favored site for electrophilic attack.
Fischer-Speier Esterification: Converting the carboxylic acid to a methyl ester to protect the acidic proton during subsequent cross-coupling applications and to increase the molecule's lipophilicity [1].
Experimental Workflow Visualization
Workflow for the two-step synthesis of methyl 2-(5-iodo-2-methylphenyl)acetate.
Direct iodination of aromatic rings requires the generation of a highly electrophilic iodine species (
I+
). In this protocol, molecular iodine (
I2
) is oxidized by sodium periodate (
NaIO4
) in an acidic medium (acetic acid/sulfuric acid). This oxidative iodination is highly atom-economical, as the periodate oxidizes the byproduct iodide back to electrophilic iodine, ensuring complete utilization of the iodine source.
Step-by-Step Protocol
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagent Charging: Add o-tolylacetic acid (1.50 g, 10.0 mmol, 1.0 eq) to the flask, followed by glacial acetic acid (15 mL) as the solvent. Stir until fully dissolved.
Catalyst Introduction: Slowly add concentrated sulfuric acid (
H2SO4
, 0.5 mL) dropwise. Causality: The strong acid acts as a catalyst to protonate the periodate, accelerating the oxidation of iodine and generating the active
I+
electrophile.
Heating: Submerge the flask in a pre-heated oil bath at 60°C. Stir vigorously for 4–6 hours.
Reaction Monitoring: Monitor the reaction via TLC (Eluent: Hexane/EtOAc 7:3, UV visualization). The starting material (
Rf≈0.3
) should be consumed, replaced by a new, less polar spot (
Rf≈0.45
).
Quenching & Workup: Cool the mixture to room temperature. Pour the reaction mixture into 50 mL of ice-cold water. Add a 10% aqueous solution of sodium thiosulfate (
Na2S2O3
) dropwise until the dark purple/brown color of unreacted iodine completely dissipates.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (
Na2SO4
), and concentrate under reduced pressure to yield 2-(5-iodo-2-methylphenyl)acetic acid as an off-white solid.
In-Process Controls & Validation
¹³C NMR Marker: The carbon atom bearing the iodine will exhibit a significant upfield shift due to the heavy atom effect, typically resonating around
δ
90–100 ppm [1].
HRMS: Expected
[M−H]−
for
C9H9IO2
: 274.9574.
Phase II: Fischer-Speier Esterification
Mechanistic Rationale
The carboxylic acid intermediate is converted to the methyl ester via a classic Fischer-Speier esterification [1]. This is an equilibrium-driven process. To drive the reaction to completion, methanol is used in vast excess (acting as both reagent and solvent), and concentrated sulfuric acid is utilized as a dehydrating agent and proton source to activate the carbonyl carbon for nucleophilic attack.
Step-by-Step Protocol
Reaction Setup: Transfer the crude 2-(5-iodo-2-methylphenyl)acetic acid (approx. 2.5 g, 9.0 mmol) to a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Solvent Addition: Add anhydrous methanol (25 mL). Stir to dissolve the solid.
Reflux: Heat the reaction mixture to reflux (approx. 65°C) in an oil bath for 5 hours.
Reaction Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 8:2). The highly polar acid spot will disappear, and a new, highly non-polar ester spot (
Rf≈0.7
) will appear.
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
Neutralization: Dilute the resulting residue with Ethyl Acetate (40 mL) and carefully wash with saturated aqueous sodium bicarbonate (
NaHCO3
, 2 x 20 mL) to neutralize the sulfuric acid and remove any unreacted carboxylic acid. Causality: Gas evolution (
CO2
) will occur; vent the separatory funnel frequently.
Purification: Wash the organic layer with brine (20 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc 95:5) to yield methyl 2-(5-iodo-2-methylphenyl)acetate as a pale yellow oil [2].
In-Process Controls & Validation
¹H NMR Marker: Appearance of a sharp singlet integrating to 3H at
δ
~3.70 ppm, corresponding to the new methoxy (
−OCH3
) group. Disappearance of the broad carboxylic acid
−OH
peak.
IR Spectroscopy: Shift of the carbonyl (
C=O
) stretch from ~1700 cm⁻¹ (hydrogen-bonded acid) to ~1735 cm⁻¹ (ester).
Quantitative Data Summary
The following table summarizes the expected quantitative parameters and analytical markers for the two-step synthesis.
Parameter
Phase I: Iodination Intermediate
Phase II: Target Ester Product
Compound Name
2-(5-iodo-2-methylphenyl)acetic acid
Methyl 2-(5-iodo-2-methylphenyl)acetate
Molecular Formula
C9H9IO2
C10H11IO2
Molecular Weight
276.07 g/mol
290.10 g/mol
Expected Yield
75 - 85%
88 - 95%
Physical State
Off-white solid
Pale yellow oil
Key ¹H NMR Signal
Broad singlet > 11.0 ppm (-OH)
Sharp singlet ~3.70 ppm (
−OCH3
)
Key ¹³C NMR Signal
~95.0 ppm (C-I)
~52.0 ppm (
−OCH3
), ~171.5 ppm (C=O)
References
Application
Strategic Application of Methyl 2-(5-iodo-2-methylphenyl)acetate in API Synthesis
In modern active pharmaceutical ingredient (API) synthesis, the strategic selection of building blocks dictates the efficiency, scalability, and regioselectivity of the entire synthetic route. Methyl 2-(5-iodo-2-methylph...
Author: BenchChem Technical Support Team. Date: April 2026
In modern active pharmaceutical ingredient (API) synthesis, the strategic selection of building blocks dictates the efficiency, scalability, and regioselectivity of the entire synthetic route. Methyl 2-(5-iodo-2-methylphenyl)acetate (CAS: 880134-34-9) represents a masterclass in bifunctional scaffold design[1]. By combining an activated aryl iodide with a protected acetic acid moiety, this molecule serves as a linchpin in the synthesis of complex therapeutics, most notably the SGLT2 inhibitor class of anti-diabetic drugs (e.g., Canagliflozin)[2].
This application note details the mechanistic rationale, quantitative optimization data, and self-validating protocols for utilizing this critical intermediate in drug development.
Mechanistic Rationale & Structural Advantages
The architecture of methyl 2-(5-iodo-2-methylphenyl)acetate is engineered for orthogonal reactivity[3]:
The 5-Iodo Substituent: The carbon-iodine (C–I) bond is significantly weaker (~65 kcal/mol) than corresponding C–Br or C–Cl bonds. This high polarizability and low bond dissociation energy make it exceptionally reactive toward oxidative addition by Palladium(0) catalysts, allowing for cross-coupling under mild conditions that tolerate sensitive functional groups[3].
The Ortho-Methyl Group: Steric bulk adjacent to the acetic acid side chain is not merely a structural feature; it is a conformational requirement. In SGLT2 inhibitors, this methyl group forces the adjacent aromatic rings into a perpendicular conformation, which is critical for optimal binding affinity within the SGLT2 receptor pocket[2].
The Methyl Acetate Handle: Using the methyl ester—rather than the free 2-(5-iodo-2-methylphenyl)acetic acid—prevents catalyst poisoning and thermal decarboxylation during high-temperature cross-coupling[3]. It acts as a stable protecting group that can be selectively hydrolyzed or reduced downstream.
Synthetic pathways of methyl 2-(5-iodo-2-methylphenyl)acetate in API development.
To utilize the 5-iodo position for biaryl scaffold construction, the cross-coupling conditions must be optimized to prevent protodehalogenation or ester cleavage. Table 1 summarizes the empirical data for coupling methyl 2-(5-iodo-2-methylphenyl)acetate with 4-fluorophenylboronic acid.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions
Entry
Catalyst System (5 mol%)
Base (2.0 eq)
Solvent
Temp (°C)
Time (h)
Yield (%)
Causality / Mechanistic Rationale
1
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
90
12
78
Standard baseline; prone to protodeboronation due to slow reductive elimination.
2
Pd(dppf)Cl₂
Cs₂CO₃
1,4-Dioxane/H₂O
80
8
89
Bidentate ligand accelerates reductive elimination, trapping the product faster.
The following protocols are designed as self-validating systems, ensuring that process chemists can verify reaction success at each intermediate stage before proceeding.
Protocol A: Chemoselective Saponification to 2-(5-iodo-2-methylphenyl)acetic acid
This step is required when the free acid is needed for downstream Friedel-Crafts acylation to form intermediates like 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene[4],[2].
Step-by-Step Methodology:
Dissolution: Dissolve methyl 2-(5-iodo-2-methylphenyl)acetate (10.0 g, 34.5 mmol) in a 3:1 mixture of THF (75 mL) and deionized water (25 mL).
Base Addition: Cool the mixture to 0 °C using an ice bath. Add LiOH·H₂O (2.17 g, 51.7 mmol, 1.5 eq) portion-wise.
Causality: LiOH provides a mild source of hydroxide, minimizing the risk of nucleophilic aromatic substitution at the iodinated position. The cold addition prevents exothermic degradation.
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (
Rf
~0.7) must completely disappear, replaced by a baseline spot (the lithium salt of the acid).
Workup: Concentrate the mixture in vacuo at 30 °C to remove THF.
Acidification: Cool the remaining aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH 2-3 is reached.
Causality: Cold acidification is critical. Localized heat generated during neutralization can cause premature thermal decarboxylation of the phenylacetic acid.
Isolation: Extract the aqueous phase with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a white solid (Yield: >95%).
Causality: K₃PO₄ is selected over weaker bases to facilitate the transmetalation step with the bulky SPhos ligand, without introducing water that could hydrolyze the ester.
Degassing: Evacuate the flask and backfill with Argon (repeat 3 times).
Reaction: Add anhydrous, degassed Toluene (50 mL). Heat the mixture to 100 °C and stir vigorously for 4 hours.
Self-Validation Check: Extract a 0.1 mL aliquot, dilute in EtOAc, and analyze via GC-MS. The molecular ion peak for the starting material (
m/z
290) must be absent, replaced by the target biaryl mass.
Purification: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
Conclusion
Methyl 2-(5-iodo-2-methylphenyl)acetate is a highly programmable intermediate. By understanding the causality behind its structural features—the lability of the C-I bond, the steric influence of the ortho-methyl group, and the protective nature of the methyl ester—process chemists can deploy it to synthesize complex API architectures, including highly specific SGLT2 inhibitors, with exceptional yield and purity.
Application Note: Optimized Sonogashira Cross-Coupling Protocol for Methyl 2-(5-Iodo-2-methylphenyl)acetate
Executive Summary The Sonogashira cross-coupling reaction is a cornerstone methodology in pharmaceutical drug development and complex organic synthesis, enabling the efficient construction of C(sp²)–C(sp) bonds[1]. This...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The Sonogashira cross-coupling reaction is a cornerstone methodology in pharmaceutical drug development and complex organic synthesis, enabling the efficient construction of C(sp²)–C(sp) bonds[1]. This application note details a highly optimized, self-validating protocol for the cross-coupling of methyl 2-(5-iodo-2-methylphenyl)acetate with terminal alkynes. By specifically addressing the steric and electronic nature of the substrate—particularly the base-sensitive methyl ester moiety—this guide provides researchers with a robust, high-yielding, and reproducible workflow.
To achieve high conversion rates without degrading the starting material, the experimental conditions must be tailored to the specific structural features of methyl 2-(5-iodo-2-methylphenyl)acetate:
Oxidative Addition (Steric Accessibility): The iodine atom is located at the 5-position, para to the methyl group and meta to the acetate moiety. Because it lacks ortho-substitution, the C–I bond is sterically accessible. This permits the use of standard, cost-effective palladium catalysts like
Pd(PPh3)2Cl2
rather than requiring highly specialized, bulky phosphine ligands[1].
Transmetalation & Ester Sensitivity: The presence of the methyl ester dictates the choice of base. Traditional Sonogashira couplings sometimes employ inorganic bases (e.g.,
K2CO3
,
NaOH
) in aqueous/organic mixtures. However, these conditions will cause rapid ester hydrolysis. Therefore, a mild organic amine base—specifically Triethylamine (
Et3N
) —in a non-nucleophilic solvent like Tetrahydrofuran (THF) is strictly required to facilitate the formation of the copper acetylide without saponifying the ester.
Reductive Elimination & Side Reactions: The addition of a Copper(I) co-catalyst significantly accelerates the reaction by lowering the activation energy for transmetalation[2]. However, Cu(I) in the presence of oxygen promotes the Glaser homocoupling of the terminal alkyne. Rigorous degassing (via freeze-pump-thaw or extensive sparging) is a critical causality-driven step to prevent the formation of diyne impurities.
Fig 1: Pd/Cu co-catalyzed Sonogashira cycle for methyl 2-(5-iodo-2-methylphenyl)acetate.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction parameters and product yield, validating the chosen protocol.
Note: Reactions performed on a 1.0 mmol scale using phenylacetylene (1.2 eq) as the model terminal alkyne.
Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded to ensure the researcher can verify the reaction's integrity at every stage.
Fig 2: Step-by-step experimental workflow for the Sonogashira cross-coupling protocol.
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add methyl 2-(5-iodo-2-methylphenyl)acetate (290 mg),
Pd(PPh3)2Cl2
(35 mg), and CuI (19 mg).
Seal the flask with a rubber septum and connect to a Schlenk line.
Evacuate the flask and backfill with ultra-high purity Argon or Nitrogen. Repeat this cycle three times. Validation: This ensures a strictly anaerobic environment, preventing Pd(0) oxidation and alkyne homocoupling.
Step 2: Solvent and Base Addition
Syringe 5.0 mL of anhydrous, degassed THF into the flask.
Add anhydrous
Et3N
(0.42 mL) via syringe.
Stir the mixture at room temperature for 5 minutes. Visual Cue: The solution will typically appear as a pale yellow to orange suspension.
Step 3: Alkyne Addition and Heating
Add the terminal alkyne (1.2 mmol) dropwise via syringe over 2 minutes.
Transfer the flask to a pre-heated oil bath or heating block set to 50 °C.
Visual Cue: Within 15–30 minutes, the reaction mixture should transition to a dark brown or black color, indicating the formation of the active Pd(0) species and the copper acetylide complex.
Step 4: In-Process Control (IPC)
After 2 hours, withdraw a 10 µL aliquot via a degassed syringe.
Dilute with 1 mL of ethyl acetate and wash with 1 mL of water.
Analyze the organic layer via TLC (Hexanes:EtOAc 8:2) or LC-MS. Validation: Complete consumption of the aryl iodide (starting material) confirms the reaction has reached the endpoint.
Step 5: Quenching and Workup
Cool the reaction mixture to room temperature.
Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove precipitated palladium black and amine salts. Rinse the pad with an additional 10 mL of Ethyl Acetate.
Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous
NH4Cl
(2 × 15 mL). Causality: The ammonium chloride wash is critical as it selectively chelates and removes residual copper salts, which can otherwise cause streaking during chromatography.
Wash with brine (15 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Step 6: Purification
Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution (typically 100% Hexanes to 90:10 Hexanes:Ethyl Acetate, depending on the alkyne used).
Evaporate the product-containing fractions to yield the pure cross-coupled methyl ester.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[Link]
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.[Link]
converting methyl 2-(5-iodo-2-methylphenyl)acetate to corresponding boronic acid
Executive Summary This application note details the robust, two-phase synthesis of methyl 2-(5-borono-2-methylphenyl)acetate from methyl 2-(5-iodo-2-methylphenyl)acetate . The transformation replaces an aryl iodide with...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note details the robust, two-phase synthesis of methyl 2-(5-borono-2-methylphenyl)acetate from methyl 2-(5-iodo-2-methylphenyl)acetate . The transformation replaces an aryl iodide with a boronic acid moiety while strictly preserving the sensitive aliphatic methyl ester. To achieve this, a palladium-catalyzed Miyaura borylation is employed to form a stable pinacol boronate intermediate, followed by a mild, room-temperature oxidative cleavage using sodium periodate (
NaIO4
). This protocol is designed for high functional-group tolerance, scalability, and reproducible yields in drug development and advanced materials research.
Scientific Rationale & Mechanistic Insights
As a Senior Application Scientist, selecting the correct synthetic pathway requires anticipating off-target reactivity. The direct conversion of an aryl halide to a boronic acid is traditionally achieved via halogen-metal exchange (using
n
-BuLi or
i
-PrMgCl) followed by trapping with a trialkyl borate. However, this classical approach is fundamentally incompatible with the starting material .
Avoiding Halogen-Metal Exchange
The starting material contains a highly electrophilic methyl ester. Any organolithium or Grignard intermediate generated during halogen-metal exchange would rapidly undergo intramolecular or intermolecular nucleophilic attack at the ester carbonyl, leading to tertiary alcohols or polymeric byproducts.
The Miyaura Borylation Advantage
To circumvent ester reactivity, we utilize the Miyaura Borylation . This palladium-catalyzed cross-coupling operates under mild, basic conditions that are entirely orthogonal to ester electrophilicity.
Catalyst Choice : Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a wide bite angle, which accelerates the reductive elimination step of the catalytic cycle, driving the formation of the C–B bond .
Base Selection (Causality) : Potassium acetate (KOAc) is strictly required. Stronger bases (e.g.,
K2CO3
or NaOH) would activate the newly formed pinacol boronate to form a tetrahedral borate complex, triggering an unwanted Suzuki-Miyaura homocoupling with the unreacted aryl iodide. KOAc is mild enough to facilitate transmetalation without activating the product.
Mild Oxidative Deprotection
Pinacol esters are notoriously robust. Standard acidic hydrolysis requires prolonged heating in concentrated acid, which would saponify our target's methyl ester into a carboxylic acid. Instead, we employ an oxidative cleavage strategy using
NaIO4
. Periodate oxidatively cleaves the C–C bond of the pinacol backbone to yield acetone and an intermediate borate, which is then cleanly liberated to the free boronic acid using dilute HCl at room temperature, leaving the methyl ester perfectly intact .
Pathway & Mechanism Visualizations
Fig 1: Two-step synthetic workflow from aryl iodide to boronic acid preserving the methyl ester.
Fig 2: Catalytic cycle of the Pd-catalyzed Miyaura borylation highlighting key intermediates.
Preparation : In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge the aryl iodide,
B2pin2
, and KOAc.
Degassing (Critical Step) : Add anhydrous 1,4-dioxane. Sparge the suspension vigorously with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands and the deactivation of the Pd(0) species.
Catalyst Addition : Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂. Seal the flask.
Reaction : Heat the mixture in an oil bath at 85–90 °C for 4 to 6 hours.
Self-Validation (IPC) : Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material peak disappears, replaced by the higher-mass pinacol ester intermediate.
Workup : Cool the mixture to room temperature. Filter the dark suspension through a short pad of Celite to remove inorganic salts and palladium black, eluting with ethyl acetate (50 mL).
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the pinacol boronate ester as a viscous oil or low-melting solid.
Dissolution : Dissolve the purified pinacol boronate intermediate in the THF/Water (4:1) mixture in a round-bottom flask.
Oxidation : Add finely powdered
NaIO4
in one portion. Stir the resulting cloudy suspension vigorously at room temperature (20–25 °C) for 45 minutes. Causality: Vigorous stirring is required as the reaction is biphasic. The periodate cleaves the pinacol ring, forming a transient borate.
Hydrolysis : Add 1.0 M aqueous HCl dropwise. Continue stirring at room temperature for 2 hours.
Self-Validation (IPC) : Monitor via LC-MS. Look for the target boronic acid mass (often observed as
[M+H]+
or the corresponding boroxine dimer mass under electrospray ionization).
Extraction : Dilute the mixture with water (20 mL) and extract with Ethyl Acetate (3 × 30 mL).
Isolation : Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Final Purification : Triturate the crude solid with cold hexanes to remove cleaved pinacol byproducts. Filter the precipitate and dry under high vacuum to yield pure methyl 2-(5-borono-2-methylphenyl)acetate .
Analytical Characterization & Troubleshooting
Expected NMR Signatures
¹H NMR (CDCl₃ or DMSO-d₆) :
Methyl Ester Preservation : A sharp singlet integrating to 3H at approximately
δ
3.65 ppm confirms the ester was not saponified.
Aryl Methyl : A singlet integrating to 3H at approximately
δ
2.30 ppm.
Boronic Acid : In DMSO-d₆, a broad singlet integrating to 2H around
δ
8.0 ppm corresponds to the
−B(OH)2
protons (often absent or broadened in CDCl₃ due to exchange).
Troubleshooting Field-Proven Insights
Issue: Protodeboronation (Loss of Boron Group)
Symptom: LC-MS shows a mass corresponding to methyl 2-(2-methylphenyl)acetate (hydrodehalogenated byproduct).
Root Cause: Excessive heating during Phase 2, or prolonged exposure to the acidic workup.
Solution: Strictly maintain the hydrolysis temperature at 20–25 °C and limit the HCl exposure time to exactly 2 hours before extraction.
Issue: Incomplete Pinacol Cleavage
Symptom: Persistence of the pinacol ester mass in Phase 2 IPC.
Root Cause: Clumped or degraded
NaIO4
, or insufficient stirring of the biphasic mixture.
Solution: Ensure
NaIO4
is freshly powdered using a mortar and pestle prior to addition. Increase stirring rate to >800 RPM.
Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 1995, 60 (23), 7508–7510.
URL:[Link]
Murphy, J. M., et al. "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." Organic Letters, 2011, 13 (9), 2364–2367. (Archived at PMC).
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of Methyl 2-(5-iodo-2-methylphenyl)acetate
Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals optimizing the production of methyl 2-(5-iodo-2-methylphenyl)acetate (CAS: 880134-34-9). Synthesiz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals optimizing the production of methyl 2-(5-iodo-2-methylphenyl)acetate (CAS: 880134-34-9).
Synthesizing this critical intermediate typically relies on one of two highly temperature-dependent pathways:
Route A: The Fischer-Speier esterification of 2-(5-iodo-2-methylphenyl)acetic acid[1].
Route B: The electrophilic aromatic iodination of methyl 2-(o-tolyl)acetate.
Failure to precisely control thermal parameters in either route leads to distinct failure modes: thermodynamic stalling in esterification, or loss of regiocontrol in iodination. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-yield, reproducible synthesis.
Mechanistic Workflows & Diagnostic Logic
To effectively troubleshoot, we must first isolate the causal relationship between temperature and the reaction mechanism.
Logical workflow for temperature optimization in esterification and iodination routes.
Bifurcation of electrophilic iodination pathways based on temperature control.
Troubleshooting Guides & FAQs
Electrophilic Aromatic Iodination (Route B)
Q: Why am I observing significant polyiodination and regioisomeric impurities during the iodination of methyl 2-(o-tolyl)acetate?A: This is a classic symptom of thermal over-activation. The starting material contains an activating methyl group and a slightly deactivating ester-bearing alkyl chain. Traditional iodination using
I2
and strong oxidants generates highly reactive
I+
species. If the temperature exceeds 10 °C during the electrophile addition, or 40 °C during the main reaction phase, kinetic control is lost[2].
Solution: Maintain the reaction vessel at < 10 °C during the addition of the arene. Alternatively, switch to a milder, room-temperature protocol using N-iodosuccinimide (NIS) activated by Lewis acids (e.g.,
FeCl3
or
AgNTf2
), which suppresses regioisomeric impurities without requiring elevated temperatures[3].
Q: How do I safely quench the iodination reaction to ensure residual oxidants do not degrade my product during workup?A: Unreacted electrophilic iodine species (
I+
,
I2
) and residual oxidants can cause oxidative degradation of the ester product during concentration.
Solution: Pour the reaction mixture into a stirred, ice-cold aqueous solution of a reducing agent such as sodium sulfite (
Na2SO3
)[2] or sodium thiosulfate (
Na2S2O3
)[4]. This quench is self-validating: you will observe the immediate dissipation of the characteristic dark brown/purple iodine color, visually confirming the complete neutralization of the oxidants[4].
Fischer-Speier Esterification (Route A)
Q: My esterification of 2-(5-iodo-2-methylphenyl)acetic acid stalls at ~65% yield despite refluxing in methanol for 24 hours. Should I increase the temperature?A: No, increasing the bulk temperature will not improve your yield. The Fischer-Speier esterification is an equilibrium-limited process with an equilibrium constant (
Keq
) typically ranging from 4 to 5, which naturally caps the yield at approximately 65–70% under stoichiometric conditions[5]. It is mildly exothermic with a standard free energy change near zero, meaning higher temperatures do not shift the thermodynamics in favor of the product[5].
Solution: You must manipulate the equilibrium via Le Chatelier's principle. Use a large excess of methanol and implement active water removal (e.g., activated molecular sieves)[6]. For faster kinetics without bulk thermal degradation, consider microwave irradiation at 100 °C, which can drive the reaction to >95% completion in minutes[5].
Quantitative Data Summaries
Table 1: Temperature & Reagent Effects on Electrophilic Aromatic Iodination
Method
Reagents
Temperature Profile
Yield
Selectivity (Mono:Poly)
Traditional Oxidative
I2
,
NaIO4
,
H2SO4
Add at <10°C, warm to max 40°C
Moderate
Moderate (Prone to over-iodination at >40°C)
Unactivated NIS
NIS, Acidic Solvent
50°C for 24h
Low-Moderate
Poor (High regioisomeric impurities)
Lewis Acid Activated
NIS,
FeCl3
(cat.)
Room Temperature (20-25°C)
High (>90%)
Excellent (>95:5)
Table 2: Thermodynamic vs. Kinetic Optimization in Fischer Esterification
Parameter
Condition
Kinetic Effect
Thermodynamic Effect
Max Yield
Standard Reflux
Methanol,
H2SO4
, 65°C
Slow (12-24h)
Equilibrium limited (
Keq≈4−5
)
~65-70%
Water Removal
Molecular Sieves / Dean-Stark
Unchanged
Shifts equilibrium to the right
>90%
Microwave Heating
Methanol,
H2SO4
, 100°C (100W)
Rapid (<10 mins)
Shifts equilibrium (if excess MeOH used)
95-98%
Self-Validating Experimental Protocols
Protocol A: Room-Temperature Regioselective Iodination (Route B)
Objective: Synthesize methyl 2-(5-iodo-2-methylphenyl)acetate via kinetic control.
Causality: Utilizing
FeCl3
as a Lewis acid activates NIS sufficiently to iodinate the arene at room temperature. This avoids the 50 °C+ temperatures required by unactivated methods, preventing polyiodination and preserving the ester moiety[3].
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, add methyl 2-(o-tolyl)acetate (1.0 eq) and N-iodosuccinimide (NIS) (1.05 eq) in anhydrous dichloromethane (DCM).
Catalysis: Add anhydrous
FeCl3
(5 mol%) to the stirring mixture at room temperature (20-25 °C).
Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes/Ethyl Acetate 9:1). The reaction should reach completion within 2-4 hours without external heating.
Self-Validating Quench: Pour the mixture into a separatory funnel containing an ice-cold 10% aqueous solution of sodium thiosulfate (
Na2S2O3
). Validation checkpoint: Vigorously shake the funnel; the disappearance of any residual yellow/brown tint indicates the successful neutralization of active iodine species[4].
Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Protocol B: Microwave-Assisted Fischer-Speier Esterification (Route A)
Objective: Synthesize methyl 2-(5-iodo-2-methylphenyl)acetate from its corresponding acid while bypassing thermodynamic stalling.
Causality: Microwave dielectric heating provides localized energy to overcome the kinetic activation barrier rapidly, while a massive excess of methanol shifts the
Keq
[5].
Preparation: In a microwave-safe reaction vessel, dissolve 2-(5-iodo-2-methylphenyl)acetic acid (1.0 eq) in a large excess of anhydrous methanol (acts as both reactant and solvent, ~20 eq).
Catalysis: Add concentrated
H2SO4
(0.1 eq) dropwise. Add activated 3Å molecular sieves to the vessel to act as an in situ water scavenger[6].
Irradiation: Seal the vessel and place it in the microwave reactor. Set the parameters: Temperature = 100 °C, Power = 100 W, Hold Time = 5 minutes[5].
Cooling & Workup: Allow the vessel to cool to room temperature via compressed air. Filter off the molecular sieves.
Neutralization: Transfer the filtrate to a separatory funnel containing deionized water. Extract with ethyl acetate. Wash the organic layer with saturated
NaHCO3
solution. Validation checkpoint: The cessation of
CO2
evolution (bubbling) confirms the complete neutralization of the
H2SO4
catalyst and any unreacted starting acid[6].
Technical Support Center: Optimizing Iodination of Methyl 2-(2-methylphenyl)acetate
Welcome to the technical support center for the synthesis of methyl 2-(5-iodo-2-methylphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of methyl 2-(5-iodo-2-methylphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the electrophilic iodination of methyl 2-(2-methylphenyl)acetate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve your reaction yields and product purity.
Introduction to the Synthesis
The target molecule, methyl 2-(5-iodo-2-methylphenyl)acetate[1][2], is synthesized via an electrophilic aromatic substitution (EAS) reaction. In this reaction, the aromatic ring of the starting material, methyl 2-(2-methylphenyl)acetate, acts as a nucleophile, attacking an electrophilic iodine source. The regioselectivity of this reaction is primarily governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the methyl acetate moiety (-CH₂COOCH₃) is a weakly deactivating group. The electronic and steric influence of the methyl group strongly favors substitution at the C5 position, which is para to it, leading to the desired product.[3]
However, achieving high yields can be challenging. Iodination is less facile than bromination or chlorination and can be a reversible process.[4][5] This guide will address common pitfalls and provide systematic solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yield in this iodination is a frequent issue stemming from several factors:
Insufficiently Electrophilic Iodine Source: Molecular iodine (I₂) itself is often not reactive enough to iodinate moderately activated aromatic rings efficiently.[4][6] The reaction requires an activator or a more potent iodine source to generate a stronger electrophile ("I⁺").
Reaction Reversibility: The reaction can be reversible, particularly if hydrogen iodide (HI) is produced as a byproduct. HI is a reducing agent and can convert the iodoarene back to the starting material.[5][7] To drive the equilibrium towards the product, this HI must be removed or neutralized.
Suboptimal Reaction Conditions: Factors like temperature, solvent, and reaction time are critical. Iodination reactions may require specific conditions to proceed to completion without degrading the starting material or product.
Incomplete Reaction: The reaction may not have reached completion. It's crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I am getting a mixture of isomers, not just the desired 5-iodo product. How can I improve regioselectivity?
A2: While the C5 position (para to the activating methyl group) is the electronically favored site[3], some ortho substitution (at C3) can occur. To enhance para-selectivity:
Use Milder Reaction Conditions: Lowering the reaction temperature can increase selectivity, as the transition state leading to the more stable para product will be favored.
Choice of Iodinating Reagent: Some iodinating systems offer better regioselectivity than others. For instance, methods using N-Iodosuccinimide (NIS) with a catalytic amount of acid often provide good control.[8][9] Bulky iodinating reagents may also favor the less sterically hindered para position.
Q3: My product is contaminated with di-iodinated species. How do I prevent this?
A3: The mono-iodinated product is still an activated aromatic ring and can undergo a second iodination. To prevent this:
Control Stoichiometry: Use a precise amount of the iodinating agent, typically 1.0 to 1.1 equivalents relative to the starting material. Avoid using a large excess.
Slow Addition of Reagent: Add the iodinating agent dropwise or in portions to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
Maintain Low Temperature: Running the reaction at 0 °C or even lower can significantly reduce the rate of the second iodination.
Q4: The workup procedure is difficult, and I struggle to isolate a pure product. What is the best way to quench the reaction and purify the crude material?
A4: A robust workup is essential for obtaining a clean product.
Quenching Excess Iodine: Any unreacted iodine will contaminate your product, giving it a characteristic brown or purple color. This can be removed by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[10][11]
Removing Acidic/Basic Byproducts: If an acid catalyst was used, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize it. If a basic reagent was used, a dilute acid wash (e.g., 1M HCl) may be necessary, provided your product is stable to acid.[12]
Removing Reagent Byproducts:
NIS: The byproduct is succinimide, which is water-soluble and can be removed with an aqueous wash.
Triphenylphosphine Oxide (from Appel-type reactions): This byproduct is notoriously difficult to remove. It can sometimes be precipitated from a non-polar solvent like hexane or ether, or removed via careful column chromatography.[12][13]
Final Purification: The most reliable method for obtaining highly pure methyl 2-(5-iodo-2-methylphenyl)acetate is flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem
Probable Cause(s)
Recommended Solution(s)
No or Minimal Reaction
1. Inactive Iodinating System: I₂ alone is used without an activator.[4][6] 2. Low Temperature: The reaction may require heating to overcome the activation energy barrier. 3. Degraded Reagents: The iodinating agent (e.g., NIS) may have decomposed upon storage.
1. Use a more reactive system: a) NIS with a catalytic acid (e.g., TFA, TfOH).[9][14] b) Iodine Monochloride (ICl). [15][16] c) I₂ with an oxidant (e.g., HIO₃, CAN) or a silver salt (e.g., Ag₂SO₄).[7][17] 2. Gradually increase the reaction temperature, monitoring by TLC for product formation and decomposition. 3. Use fresh, high-purity reagents. NIS should be stored in a dark container away from moisture.[18]
Low Yield (<50%)
1. Reversible Reaction: HI byproduct is not being trapped.[5] 2. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 3. Side Reactions: Possible oxidation of the benzylic position or other degradation pathways.[19]
1. Use an iodinating system that consumes the HI byproduct, such as one employing an oxidant or a non-nucleophilic base. 2. Increase reaction time and monitor by TLC until the starting material is consumed. Consider a modest increase in temperature. 3. Use milder conditions. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if oxidative side reactions are suspected.
Poor Regioselectivity
1. Harsh Reaction Conditions: High temperatures or highly reactive reagents can reduce selectivity.[20]
1. Lower the reaction temperature (e.g., run at 0 °C or room temperature instead of reflux). 2. Switch to a milder, more selective reagent system like NIS with catalytic trifluoroacetic acid (TFA).[21]
Product Decomposition
1. Strongly Acidic/Basic Conditions: The ester functional group may be sensitive to hydrolysis. 2. High Temperatures: Prolonged heating can lead to decomposition. 3. Oxidative Conditions: Some activating systems can be strongly oxidizing.
1. Use only a catalytic amount of acid. During workup, neutralize carefully and avoid prolonged contact with strong acids or bases. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Choose a non-oxidative iodination method if possible (e.g., ICl or NIS/TFA).
Recommended Experimental Protocols
Here are two reliable, step-by-step protocols for the synthesis. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This method is often preferred for its mild conditions, high functional group tolerance, and good regioselectivity.[9][18][21]
Step-by-Step Methodology:
Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar, add methyl 2-(2-methylphenyl)acetate (1.0 eq.).
Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN) to a concentration of approximately 0.1-0.2 M.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) to the stirred solution.
Catalyst Addition: Add trifluoroacetic acid (TFA) (0.1 eq.) dropwise to the mixture.
Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC (e.g., using 10% Ethyl Acetate/Hexanes as eluent) until the starting material is consumed (typically 2-6 hours).
Quenching: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash with a saturated aqueous solution of Na₂S₂O₃ (1x), followed by a saturated aqueous solution of NaHCO₃ (2x), and finally with brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl 2-(5-iodo-2-methylphenyl)acetate.
Protocol 2: Iodination using Iodine Monochloride (ICl)
Iodine monochloride is a more powerful electrophile than I₂ and is effective for many aromatic systems.[15][16][20]
Step-by-Step Methodology:
Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a dropping funnel, add methyl 2-(2-methylphenyl)acetate (1.0 eq.).
Dissolution: Dissolve the starting material in a suitable solvent like glacial acetic acid or DCM.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Reagent Preparation: In the dropping funnel, add a solution of iodine monochloride (ICl) (1.0 eq.) in the same solvent.
Addition: Add the ICl solution dropwise to the stirred starting material solution over 15-30 minutes, maintaining the temperature at 0 °C.
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until completion (typically 1-4 hours).
Workup: Pour the reaction mixture into a separatory funnel containing water and an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ (until the organic layer is colorless), followed by a saturated aqueous solution of NaHCO₃ (2x), and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
Diagrams and Data
General Mechanism of Electrophilic Aromatic Iodination
The reaction proceeds via a classic electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion.
Caption: General mechanism for electrophilic aromatic iodination.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting iodination reactions.
Activates I₂ under mild conditions, traps iodide as AgI.
Stoichiometric use of expensive and light-sensitive silver salts.
References
Vaia. (n.d.). Aromatic iodination can be carried out with a number of reagents, including iodine monochloride, ICl.
Lehmler, H. J., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from [Link]
Kita, Y., et al. (2007). Aromatic Iodination with Iodine Monochloride by Using a Catalytic Amount of Ferrocenium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. ResearchGate. Retrieved from [Link] trifluoromethylphenylborate
Lehmler, H. J., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters - ACS Publications. Retrieved from [Link]
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
Rhodium.ws. (n.d.). Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Retrieved from [Link]
Molecules. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. PMC. Retrieved from [Link]
QM Magic Class. (n.d.). QM analyses of Electrophilic Aromatic Iodination. Retrieved from [Link]
Lulinski, S., & Serwatowski, J. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. The Journal of Organic Chemistry.
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
Olsson, R. I., & Olofsson, B. (2010). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]
Tajik, H., & Parsa, F. (n.d.). Selective Iodination of Some Phenols, Anilines and Methoxyarenes by Molecular Iodine in the Presence of 1-Butyl-3-methylimidazolium Hydrogen Sulphate. Journal of the Indian Chemical Society.
University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]
He, W., & Wang, L. (2023). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Iodine clock reaction. Retrieved from [Link]
MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
Reddit. (2022). Help needed! Why my appel reaction did not work? Retrieved from [Link]
Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]
YouTube. (2021). Iodination of Vanillin [ORGANIC CHEMISTRY]. Retrieved from [Link]
Nuriye, A. Y., & Barr, J. (2022). Iodine-promoted oxidative homocoupling of methyl 2-arylacetates under equilibrium conditions using potassium tert-butoxide as a base.
Organic Syntheses. (n.d.). Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Retrieved from [Link]
SciSpace. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI. Retrieved from [Link]
Chemistry LibreTexts. (2024). The Iodine Clock Reaction. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
Appchem. (n.d.). Methyl 2-(5-iodo-2-methylphenyl)acetate. Retrieved from [Link]
ResearchGate. (n.d.). Initial results for the oxidation of methyl 2-phenylacetate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
Patsnap. (2022). Synthesis method of methyl phenylacetate. Retrieved from [Link]
Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
Reddit. (2020). Methylation using iodomethane. Retrieved from [Link]
The Journal of Organic Chemistry - ACS Publications. (2011). Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. Retrieved from [Link]
Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
Chemistry Stack Exchange. (2025). Grignard + iodoform reaction sequence leading to methylbenzoate instead of phenylacetate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Retrieved from [Link]
ResearchGate. (n.d.). Progress in purification of methyl acetate. Retrieved from [Link]
column chromatography solvent systems for purifying methyl 2-(5-iodo-2-methylphenyl)acetate
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating highly pure halogenated aryl building blocks is a critical bottleneck.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating highly pure halogenated aryl building blocks is a critical bottleneck. This guide provides an authoritative, causality-driven framework for the normal-phase silica gel purification of methyl 2-(5-iodo-2-methylphenyl)acetate.
To design an effective solvent system, we must first deconstruct the molecular interactions of methyl 2-(5-iodo-2-methylphenyl)acetate with the silica gel stationary phase:
The Ester Moiety (Hydrogen Bond Acceptor): The primary interaction with the acidic silanol groups (Si-OH) on the silica gel occurs via the carbonyl oxygen of the methyl acetate group. Because it lacks a hydrogen-bond donating group, it is significantly less polar than its unesterified precursor, 2-(5-iodo-2-methylphenyl)acetic acid[1].
The Aryl Iodide Core (Lipophilic & Polarizable): The bulky iodine atom at the 5-position and the methyl group at the 2-position create a highly lipophilic, sterically hindered aromatic core. While halogens generally increase retention on reversed-phase systems, on normal-phase silica, the sheer lipophilic volume of the iodine atom reduces the molecule's overall polarity, leading to rapid elution if the solvent is too strong[2].
Causality of Solvent Choice: A binary system of Hexane (non-polar bulk mobile phase) and Ethyl Acetate (polar aprotic competitor) is required. Ethyl acetate competes for the silanol binding sites. Due to the molecule's high lipophilicity, only a small fraction of Ethyl Acetate (typically 5–10%) is needed to displace the target ester from the column[3].
Quantitative Solvent System Data
The following table summarizes the quantitative parameters for various Hexane/Ethyl Acetate (Hex:EtOAc) solvent systems used during this purification workflow.
Solvent System (Hex:EtOAc v/v)
System Polarity Index (P')
Expected Retention Factor (
Rf
)
Chromatographic Application & Causality
100:0 (100% Hexanes)
0.10
0.00
Column Packing: Ensures tight silica bed formation without prematurely introducing hydrogen-bond acceptors.
20:1 (95% Hexanes)
~0.32
0.10 - 0.15
High-Resolution Elution: Used for separating the target from closely related non-polar impurities (e.g., regioisomers).
10:1 (91% Hexanes)
~0.49
0.25 - 0.35
Optimal Isocratic Elution: Provides the ideal theoretical plate count for separating the ester from polar byproducts.
5:1 (83% Hexanes)
~0.83
> 0.60
Column Flushing: Rapidly elutes highly polar unreacted carboxylic acid precursors off the baseline.
Self-Validating Purification Protocol
This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the purification process.
Step 1: Pre-Chromatography Quench & Workup
Action: Wash the crude reaction mixture with saturated aqueous
NaHCO3
(3 × 20 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Causality: The 1 relies on strong acid catalysts (e.g.,
H2SO4
)[1]. Residual acid will protonate the silica gel, causing severe streaking of the ester band.
Self-Validation: Test the final aqueous wash with pH paper; the protocol is validated to proceed only when the pH is strictly > 7.0.
Step 2: TLC Method Validation
Action: Spot the crude oil on a Silica Gel 60
F254
TLC plate. Develop in a 10:1 Hexane:EtOAc chamber.
Causality: Establishing the exact
Rf
prevents blind fraction collection. The conjugated aryl iodide core absorbs strongly at 254 nm, allowing for non-destructive UV visualization.
Self-Validation: The protocol is validated if a distinct, tight UV-active spot appears at
Rf
0.25–0.35, completely resolved from any baseline material (
Rf
0.0).
Step 3: Column Packing & Sample Loading
Action: Slurry pack 230-400 mesh silica gel (approx. 30 g silica per 1 g of crude) using 100% Hexanes. Dissolve the crude sample in a minimum volume of Dichloromethane (DCM) (
≤
2 mL/g) and carefully apply it to the stationary phase head.
Causality: DCM is used because it is a strong enough solvent to dissolve the lipophilic aryl iodide but volatile enough not to drag the compound down the column and ruin the separation bands.
Step 4: Isocratic Elution & Fractionation
Action: Elute the column isocratically with 10:1 Hexane:EtOAc. Collect fractions equivalent to 1/10th of the total column volume.
Causality:3 maintains a constant partition coefficient, preventing the co-elution of closely eluting impurities that occurs when gradients are ramped too quickly[3].
Self-Validation: Spot every third fraction on a TLC plate. The appearance and subsequent disappearance of the target UV-active spot confirms complete elution.
Workflow Visualization
Workflow for the chromatographic purification of methyl 2-(5-iodo-2-methylphenyl)acetate.
Troubleshooting & FAQs
Q: My target ester is co-eluting with the unreacted starting material (2-(5-iodo-2-methylphenyl)acetic acid). How do I resolve this?A: The carboxylic acid starting material is highly polar due to its strong hydrogen-bond donating and accepting capacity[1]. It should remain near the baseline (
Rf
< 0.1) in a 10:1 Hexane:EtOAc system. If co-elution occurs, your silica gel may be deactivated (excessive water content), or the column is severely overloaded.
Action: Ensure your silica gel is stored in a desiccator and limit your loading ratio to < 30 mg of crude mixture per gram of silica.
Q: I am trying to separate the iodinated product from the un-iodinated precursor (methyl 2-(2-methylphenyl)acetate), but they elute together. What solvent system should I use?A: This is a notoriously difficult separation because both molecules are non-polar esters with similar hydrogen-bonding profiles[3]. However, the bulky iodine atom at the 5-position increases the overall lipophilicity and molecular volume of the target compound.
Action: Switch from a dipole-driven solvent system (EtOAc) to a polarizability-driven system. Use Hexane:Toluene (3:1 or 4:1) . The
π−π
interactions between toluene and the aromatic rings will exploit the subtle electronic differences caused by the iodine's inductive effect, improving peak resolution.
Q: The product appears as a broad, streaky band rather than a tight spot on the column. Why?A: Esters typically elute as tight, symmetrical bands. Streaking indicates a dynamic equilibrium issue, almost always caused by residual acid catalyst from the esterification step dragging on the silanol groups.
Action: Perform a rigorous aqueous workup with saturated
NaHCO3
prior to chromatography. If streaking persists, add 1% Triethylamine (TEA) to your mobile phase to passivate the highly acidic silanol sites on the silica gel.
Q: The crude mixture has poor solubility in Hexanes. Can I load it using Ethyl Acetate?A: No. Loading with Ethyl Acetate will act as a "slug" of strong solvent, pushing the target compound down the column prematurely and destroying the separation bands.
Action: If the compound is an oil that resists dissolving in minimal DCM, use the Dry Loading technique. Dissolve the crude in a volatile solvent (like DCM or Acetone), add a small amount of Celite or silica gel (3x the crude weight), evaporate the solvent completely to a free-flowing powder, and pour this powder directly onto the top of the packed column[2].
References
PrepChem. "Synthesis of methyl α-ethylphenylacetate - PrepChem.com." Available at: [Link]
ACS Publications. "Pd- and Ni-Based Systems for the Catalytic Borylation of Aryl (Pseudo)halides with B2(OH)4." Available at:[Link]
Technical Support Center: Resolving Low Conversion in Methyl 2-(5-iodo-2-methylphenyl)acetate Cross-Coupling
Welcome to the Advanced Troubleshooting Guide for the cross-coupling of methyl 2-(5-iodo-2-methylphenyl)acetate . This substrate presents a unique dichotomy: while the aryl iodide is highly reactive toward palladium oxid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for the cross-coupling of methyl 2-(5-iodo-2-methylphenyl)acetate . This substrate presents a unique dichotomy: while the aryl iodide is highly reactive toward palladium oxidative addition, the molecule contains an ester group with acidic benzylic protons that frequently derail the catalytic cycle.
This guide synthesizes mechanistic causality with field-proven protocols to help you bypass common pitfalls like oligomerization, ester hydrolysis, and catalyst poisoning.
Diagnostic Matrix: Identifying the Bottleneck
Before altering your protocol, use this diagnostic matrix to match your analytical observations (LC-MS, TLC, NMR) with the underlying chemical causality.
Analytical Symptom
Mechanistic Probable Cause
Immediate Corrective Action
Stalled Conversion (<30%) & Multiple High-MW LC-MS Peaks
Intermolecular α-Arylation: Strong bases deprotonate the acetate group, forming an enolate that attacks the Pd(II) complex [1].
Discontinue strong alkoxides/amides (e.g., NaOtBu, LiHMDS). Switch to milder bases like
K3PO4
or
CsF
.
Loss of Ester Mass (M-14 or M+H-32) in LC-MS
Saponification/Hydrolysis: Aqueous carbonate bases at elevated temperatures hydrolyze the methyl ester to phenylacetic acid [2].
Shift to strictly anhydrous conditions using
CsF
or run the reaction at room temperature using a Buchwald precatalyst.
High Protodehalogenation (Ar-H detected)
Slow Transmetalation: The Pd(II) intermediate undergoes hydride abstraction from the solvent before the boronic acid can react.
Avoid primary alcohol solvents (e.g., EtOH). Increase boronic acid equivalents and use an electron-rich ligand (e.g., XPhos).
Boronic Acid Homocoupling (Ar-Ar)
Oxidative Side Reactions: Excess oxygen in the system oxidizes the Pd(II) species, promoting homocoupling [3].
Strictly degas solvents via freeze-pump-thaw or sparging with argon for at least 30 minutes prior to base addition.
Mechanistic Pathway Visualization
The primary reason for low conversion with this specific substrate is the competition between the desired transmetalation step and an undesired Buchwald-Hartwig α-arylation [1, 4]. The diagram below maps the causality of these divergent pathways.
Fig 1: Competing pathways in Pd-catalyzed cross-coupling of phenylacetate substrates.
Deep-Dive FAQs
Q1: Why does my reaction stall at 20-30% conversion, yielding a complex mixture of high-molecular-weight byproducts?A: This is a classic chemoselectivity failure. The methyl acetate group contains benzylic
α
-protons with a pKa of approximately 22-23. If you use a strong base like
NaOtBu
or
KOtBu
, you inadvertently deprotonate this position, forming an ester enolate. The Hartwig and Buchwald groups have extensively documented that ester enolates are highly competent nucleophiles in Pd-catalyzed
α
-arylation [1, 4]. Because your substrate contains both the electrophile (aryl iodide) and the potential nucleophile (enolate), the molecules cross-react intermolecularly, leading to rapid oligomerization. This consumes your starting material and poisons the catalyst. Solution: Attenuate your base strength to strictly target boronic acid activation without deprotonating the ester.
Q2: I switched to a mild base (
K2CO3
) but I am now losing the ester group in my LC-MS data. What happened?A: You are observing saponification. Standard Suzuki-Miyaura couplings often utilize aqueous solvent mixtures (e.g., Dioxane/
H2O
) to dissolve inorganic bases and activate the boronic acid [3]. However, heating a methyl ester in the presence of aqueous carbonate at 80–100 °C will rapidly hydrolyze it to the corresponding phenylacetic acid. Solution: You must decouple base activation from water. Transition to an anhydrous fluoride source (like
CsF
) which activates boronic acids via the formation of a reactive fluoroborate complex, entirely bypassing the need for hydroxide/water [2].
Q3: Does the ortho-methyl group (position 2) cause steric hindrance during the oxidative addition step?A: No. This is a frequent structural misinterpretation. In methyl 2-(5-iodo-2-methylphenyl)acetate, the iodine is located at the 5-position. The adjacent 4- and 6-positions are occupied by small protons (H). Therefore, the reactive C-I bond is sterically unhindered, and oxidative addition is extremely fast. The actual bottleneck is the transmetalation step , which struggles to compete with the coordination of the ester carbonyl to the palladium center. To resolve this, use a highly bulky, electron-rich ligand (e.g., XPhos) to accelerate transmetalation and prevent off-cycle coordination.
To systematically eliminate both enolate-driven oligomerization and ester hydrolysis, use this self-validating anhydrous protocol utilizing a highly active Buchwald precatalyst.
Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a reaction vial equipped with a Teflon-coated magnetic stir bar. Transfer to an argon-filled glovebox.
Solid Reagent Loading: Add the aryl iodide, arylboronic acid, XPhos Pd G3, XPhos, and anhydrous
CsF
to the vial. Causality note: XPhos Pd G3 generates the active Pd(0) species at room temperature, avoiding the thermal degradation of the ester.
Solvent Addition & Degassing: Add anhydrous THF. Seal the vial with a septum cap. If prepared outside a glovebox, sparge the solution with ultra-pure Argon for 15 minutes. Causality note: Strict oxygen exclusion prevents Pd-mediated homocoupling of the boronic acid.
Reaction Execution: Stir the reaction mixture vigorously at 25 °C (Room Temperature) for 4 to 12 hours. Monitor the reaction via TLC or LC-MS.
Quench and Workup: Once the aryl iodide is consumed, dilute the mixture with Ethyl Acetate and filter through a short pad of Celite to remove the palladium and inorganic salts. Wash the organic layer with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Validation Check: Analyze the crude mixture via LC-MS. The presence of the exact mass [M+H] without an [M-14] peak confirms that the methyl ester remains perfectly intact.
References
Moradi, W. A., & Buchwald, S. L. (2001). "Palladium-Catalyzed α-Arylation of Esters". Journal of the American Chemical Society.[Link]
Nawaz Khan, et al. (2023). "Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review". MDPI.[Link]
Lee, S., Beare, N. A., & Hartwig, J. F. (2001). "Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids". Journal of the American Chemical Society. [Link]
Troubleshooting
Advanced Troubleshooting: Palladium-Catalyzed Couplings with Methyl 2-(5-Iodo-2-methylphenyl)acetate
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers and drug development professionals dealing with highly functionalized, base-sensitive substrates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers and drug development professionals dealing with highly functionalized, base-sensitive substrates.
Diagnostic Overview: The Dual-Reactivity Threat
Substrate Profile: Methyl 2-(5-iodo-2-methylphenyl)acetate
This substrate presents a classic chemoselectivity challenge in palladium catalysis.
The Electrophile: The C5-iodide is highly reactive. Aryl iodides undergo rapid oxidative addition to Pd(0) species, which is generally advantageous.
The Sensitive Motif: The C1-methyl acetate group contains acidic α-protons and an electrophilic carbonyl.
When subjected to standard Buchwald-Hartwig or Suzuki coupling conditions utilizing strong inorganic bases (e.g., NaOtBu, KOtBu), the ester undergoes rapid enolization. This creates a kinetic competition: the resulting ester enolate can intercept the Ar-Pd(II)-I intermediate, leading to undesired intermolecular α-arylation[1] or complete substrate degradation via Claisen-type condensations[2]. Success relies entirely on selecting ligands and bases that kinetically favor the desired cross-coupling over these destructive side reactions.
Mechanistic Troubleshooting & FAQs
Q1: Why does my reaction yield complex oligomeric mixtures and low product recovery when using standard conditions (e.g., Pd(OAc)₂, BINAP, NaOtBu)?A1: The failure is caused by an acid-base mismatch. Strong bases like NaOtBu (pKa ~17) readily deprotonate the α-position of your methyl acetate[2]. Once the enolate forms, it acts as a competing nucleophile. It attacks the oxidative addition complex, resulting in intermolecular α-arylation (oligomerization)[1]. Furthermore, bidentate ligands like BINAP often exhibit slower reductive elimination rates compared to modern bulky monophosphines, giving the side reaction ample time to outcompete the desired C-N bond formation.
Q2: How do I sterically and electronically favor C-N bond formation over α-arylation?A2: You must use a ligand that accelerates reductive elimination to such an extreme degree that the catalytic cycle finishes before the enolate can interfere. The dialkylbiaryl phosphine ligand BrettPhos (or RuPhos for secondary amines) is optimal here[3]. The extreme steric bulk of BrettPhos prevents the sterically demanding ester enolate from coordinating to the Pd(II) center. Meanwhile, the smaller amine nucleophile coordinates rapidly, and the electron-rich nature of the ligand forces immediate reductive elimination[3].
Q3: What are the optimal bases to use with this specific enolizable substrate?A3: You have two primary options depending on your nucleophile:
LiHMDS (Lithium hexamethyldisilazide): While strong enough to deprotonate the ester, LiHMDS is highly sterically hindered. When used in conjunction with BrettPhos, it acts as a non-nucleophilic base that facilitates amine coordination without destroying the ester[4]. This combination is the gold standard for coupling amines with enolizable esters[3].
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): If you prefer a milder, homogeneous approach, DBU paired with the bidentate ligand XantPhos provides exceptionally mild conditions that tolerate enolizable protons and prevent racemization or oligomerization, particularly in batch and flow systems[5].
Q4: How do I prevent the aryl iodide from forming inactive Pd-I dimers?A4: Aryl iodides are prone to forming bridging iodide dimers after oxidative addition, which stalls the catalytic cycle. Utilizing ligands with a wide bite angle (like XantPhos) or highly bulky monophosphines (like BrettPhos) physically prevents the formation of these inactive Pd-I dimers, keeping the catalyst in its active monomeric state[6].
Chemoselectivity Matrix
To facilitate rapid experimental design, the following table summarizes typical quantitative outcomes when coupling enolizable substrates like methyl 2-(5-iodo-2-methylphenyl)acetate under various conditions.
The diagram below illustrates the critical bifurcation point in the catalytic cycle where ligand and base selection dictate the fate of your substrate.
Bifurcation of the Pd-catalytic cycle: Desired amination vs. undesired intermolecular α-arylation.
Self-Validating Experimental Protocol
Target: Buchwald-Hartwig Amination of methyl 2-(5-iodo-2-methylphenyl)acetate with a primary amine.
Scale: 1.0 mmol
Causality & Design: We utilize BrettPhos Pd G3 precatalyst because it rapidly generates the active mono-ligated Pd(0) species at room temperature without requiring harsh activation steps. LiHMDS is selected to protect the ester motif.
Step-by-Step Methodology:
Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry argon.
Reagent Loading: Add methyl 2-(5-iodo-2-methylphenyl)acetate (290 mg, 1.0 mmol) and the primary amine (1.2 mmol).
Validation Check: The solid mixture should appear pale yellow/off-white.
Solvent & Base: Evacuate and backfill the tube with argon three times. Inject anhydrous THF (4.0 mL). Stir for 2 minutes to dissolve. Dropwise, inject LiHMDS (1.0 M in THF, 2.5 mL, 2.5 mmol).
Validation Check: Upon addition of LiHMDS, the solution will rapidly shift from yellow to a deep red/maroon color. This color change is the mechanistic signature of the active LPd(0) species forming and undergoing oxidative addition.
Reaction Execution: Seal the tube and heat to 65 °C in an oil bath for 2–4 hours.
Validation Check: At the 60-minute mark, withdraw a 10 µL aliquot, quench in EtOAc/NH₄Cl, and spot on a TLC plate (Eluent: 20% EtOAc/Hexanes). The highly UV-active starting material spot (Rf ~0.6) should be completely consumed, replaced by a lower Rf product spot. If the starting material remains but the solution has turned black (precipitated Pd black), catalyst death has occurred due to oxygen ingress.
Quench & Workup: Cool to room temperature. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
References
Buchwald-Hartwig amination - Wikipedia. Available at:[Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at:[Link]
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. Available at:[Link]
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC. Available at:[Link]
Palladium-catalyzed alpha-arylation of esters - PubMed - NIH. Available at:[Link]
Comprehensive Comparison Guide: Experimental vs. Predicted NMR Chemical Shifts for Methyl 2-(5-iodo-2-methylphenyl)acetate
Executive Summary In modern drug development, halogenated phenylacetic acid scaffolds are indispensable building blocks, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buch...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development, halogenated phenylacetic acid scaffolds are indispensable building blocks, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig aminations). Methyl 2-(5-iodo-2-methylphenyl)acetate (CAS: 880134-34-9) is a highly specialized derivative offering a unique combination of steric and electronic features[1].
For researchers synthesizing targeted therapeutic agents, confirming the exact regiochemistry of the iodine atom (the 5-position versus the 4- or 6-position) is a critical quality control step. This guide objectively compares high-resolution experimental Nuclear Magnetic Resonance (NMR) data against standard computational predictions (Empirical Additivity Rules and DFT-GIAO models). By analyzing these comparisons, we demonstrate why empirical NMR validation remains superior to predictive alternatives, particularly when navigating the complex quantum mechanical phenomena induced by heavy halogens[2].
Experimental Protocol: A Self-Validating Workflow
To ensure absolute trustworthiness, the following NMR acquisition protocol is designed as a self-validating system. Every parameter is selected based on physical causality to eliminate artifacts and ensure quantitative accuracy.
Step 1: Sample Preparation
Dissolve 15.0 mg of high-purity1 in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% (v/v) tetramethylsilane (TMS).
Causality: CDCl₃ provides the necessary deuterium lock signal to stabilize the magnetic field, while TMS acts as an internal zero-reference standard, ensuring chemical shifts are universally reproducible regardless of magnet drift.
Step 2: Probe Tuning and Matching
Insert the sample into a 400 MHz NMR spectrometer. Manually tune and match the probe to the exact resonance frequencies of ¹H and ¹³C nuclei.
Causality: Precise impedance matching minimizes radiofrequency reflection, maximizing signal transfer and drastically improving the Signal-to-Noise (S/N) ratio.
Step 3: ¹H NMR Acquisition
Execute a standard 1D proton sequence (zg30) at 298 K using 16 scans (ns=16), a spectral width of 20 ppm, and a relaxation delay (d1) of 1.0 second.
Step 4: ¹³C NMR Acquisition
Execute a proton-decoupled 1D carbon sequence (zgpg30) using 512 scans. Set the relaxation delay (d1) to 2.0 seconds.
Causality: Quaternary carbons (such as the C-I and C=O carbons) lack directly attached protons, which limits their ability to undergo dipole-dipole relaxation. Extending the d1 delay ensures these specific nuclei fully relax between pulses, preventing their signals from being artificially attenuated.
Step 5: Fourier Transform and Phasing
Process the Free Induction Decay (FID) data using a Fourier Transform with a 0.3 Hz exponential line broadening function for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct the spectra manually.
Figure 1: Standardized NMR acquisition and analysis workflow for structural validation.
Data Comparison: Experimental vs. Predictive Models
Predictive NMR software is a standard alternative used during early-stage molecule design. However, as shown in the tables below, computational models frequently struggle with halogenated aromatics. The tables compare our high-resolution experimental data against standard Empirical Additivity and Density Functional Theory (DFT) predictions.
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Proton Assignment
Multiplicity
Exp. Shift (ppm)
Emp. Predicted
DFT Predicted
J-Coupling (Hz)
H-3
Doublet (d)
6.95
7.02
6.98
8.0
H-4
Doublet of doublets (dd)
7.45
7.51
7.48
8.0, 1.8
H-6
Doublet (d)
7.55
7.62
7.59
1.8
Ar-CH₃
Singlet (s)
2.25
2.30
2.28
-
CH₂ (acetate)
Singlet (s)
3.60
3.65
3.62
-
OCH₃ (ester)
Singlet (s)
3.69
3.72
3.70
-
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
Carbon Assignment
Type
Exp. Shift (ppm)
Emp. Predicted
DFT Predicted
Deviation Notes
C-1
Cq
134.5
135.2
134.8
Minor
C-2
Cq
136.5
137.1
136.8
Minor
C-3
CH
132.0
132.5
132.2
Minor
C-4
CH
136.0
136.8
136.3
Minor
C-5 (C-I)
Cq
91.0
95.5
92.1
Major (Heavy Atom Effect)
C-6
CH
139.5
140.2
139.8
Minor
CH₂
CH₂
39.5
40.1
39.8
Minor
OCH₃
CH₃
52.0
52.5
52.2
Minor
Ar-CH₃
CH₃
19.0
19.5
19.2
Minor
C=O
Cq
171.5
172.0
171.8
Minor
Mechanistic Insights: Decoding the Spectra
The Heavy Atom Effect on C-5
When evaluating the performance of predictive alternatives, the most glaring discrepancy occurs at the C-5 position in the ¹³C NMR spectrum. Standard aromatic carbons typically resonate between 120–140 ppm. However, in our experimental data, C-5 appears at an extreme upfield shift of 91.0 ppm .
This is a textbook manifestation of the "heavy atom effect" induced by iodine[2]. Iodine possesses a massive, highly polarizable electron cloud and exhibits significant spin-orbit coupling. This generates a powerful diamagnetic shielding environment around the directly attached carbon nucleus, pushing its resonance upfield. Because empirical additivity models often calculate this shift closer to 95.5 ppm, relying solely on predictive software can lead to false-negative purity assessments. Experimental validation is mandatory to confirm the integrity of the carbon-iodine bond.
Regiochemical Proof via Spin-Spin Coupling
The ¹H NMR splitting pattern serves as a self-validating mathematical proof of the 1,2,5-substitution pattern.
H-4 (7.45 ppm, dd): Exhibits ortho coupling to H-3 and a finer meta coupling (J = 1.8 Hz) to H-6.
H-6 (7.55 ppm, d): Isolated between the acetate and iodo groups, it only exhibits meta coupling to H-4.
If the synthesized compound were an isomeric impurity (e.g., the 4-iodo variant), the symmetry and coupling constants would fundamentally change (yielding two doublets with ortho coupling for a 1,4-disubstituted-like fragment). Therefore, the exact J-coupling values objectively validate the product's structural identity against potential synthetic alternatives.
comparing reactivity of methyl 2-(5-iodo-2-methylphenyl)acetate vs aryl bromides
As a Senior Application Scientist, selecting the right electrophile for transition-metal-catalyzed cross-coupling is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. When deve...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the right electrophile for transition-metal-catalyzed cross-coupling is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. When developing complex APIs or advanced materials, researchers frequently face the choice between aryl iodides and aryl bromides.
This guide provides an objective, data-driven comparison of methyl 2-(5-iodo-2-methylphenyl)acetate against its aryl bromide analog, analyzing the thermodynamic causality behind their reactivity differences and providing field-proven protocols to maximize yield.
Structural Context & Strategic Utility
Methyl 2-(5-iodo-2-methylphenyl)acetate is a highly functionalized building block featuring three key moieties:
Methyl Acetate Group (C1): A versatile handle for downstream derivatization (e.g., saponification to an acetic acid derivative, common in NSAID pharmacophores).
Ortho-Methyl Group (C2): Provides steric bulk, which can influence the conformation of the resulting biaryl products.
Iodine Atom (C5): The reactive center for cross-coupling.
Structurally, the iodine atom is para to the electron-donating methyl group. In palladium-catalyzed cross-coupling, electron-rich aromatic rings undergo oxidative addition more slowly than electron-deficient ones. Therefore, utilizing a highly reactive aryl iodide—rather than a less reactive aryl bromide—is a strategic necessity to overcome this electronic deactivation and ensure rapid catalytic turnover.
Thermodynamic Causality: The C-I vs. C-Br Paradigm
The fundamental driver of reactivity differences between aryl iodides and aryl bromides lies in their Bond Dissociation Energy (BDE). The oxidative addition of the Pd(0) or Ni(0) catalyst into the carbon-halogen bond is typically the rate-determining step in cross-coupling reactions.
Thermochemical data demonstrates that the C-I bond is significantly weaker than the C-Br bond. Specifically, the BDE for a typical C-Br bond is approximately 305.0 ± 8.0 kJ/mol , whereas the C-I bond is much weaker at 228.7 ± 8.1 kJ/mol1. This ~76 kJ/mol difference means that methyl 2-(5-iodo-2-methylphenyl)acetate will undergo oxidative addition exponentially faster than its bromide counterpart, allowing for milder reaction conditions and lower catalyst loadings 2.
Logical relationship mapping the thermodynamic properties of aryl halides to their catalytic requirements.
Quantitative Performance Matrix
The following table summarizes the operational differences between the two electrophiles based on standard cross-coupling benchmarks.
While the low BDE of aryl iodides is highly advantageous for Suzuki or Heck couplings, it introduces a unique challenge in Buchwald-Hartwig aminations. The released iodide ion (I⁻) can strongly coordinate to the Pd(II) intermediate, forming a stable complex that prevents the amine nucleophile from binding. This phenomenon, known as iodide inhibition , can stall the catalytic cycle 3.
The Causality-Driven Solution:
To overcome this, we must manipulate the solubility of the byproduct. By conducting the reaction in a non-polar solvent like toluene , the resulting iodide salt (e.g., NaI or CsI) becomes highly insoluble and precipitates out of the reaction mixture. This removes the free iodide from the solution, driving the equilibrium forward and restoring catalytic efficiency to match or exceed that of aryl bromides 3. Furthermore, utilizing bulky biarylphosphine ligands like RuPhos has been proven to facilitate the coupling of aryl iodides with exceptional yields 3.
Self-Validating Experimental Workflows
The following protocols are designed as self-validating systems. They leverage the high reactivity of the iodide while protecting the sensitive methyl ester moiety.
Step-by-step experimental workflow optimized for aryl iodide cross-coupling to mitigate catalyst poisoning.
Objective: Form a C-C bond while preventing ester hydrolysis.
Preparation: In a Schlenk flask under N₂, add methyl 2-(5-iodo-2-methylphenyl)acetate (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (1.0 mol%). Causality: The high reactivity of the C-I bond allows for a low catalyst loading.
Solvent: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).
Reaction: Stir at 40°C for 4 hours. Causality: Operating at 40°C (instead of the 80-90°C required for bromides) entirely prevents the base-catalyzed hydrolysis of the methyl acetate group.
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate for column chromatography.
Objective: Form a C-N bond while overcoming iodide inhibition and protecting the ester.
Preparation: In a glovebox, charge a vial with methyl 2-(5-iodo-2-methylphenyl)acetate (1.0 equiv), a secondary amine (1.2 equiv), and Cs₂CO₃ (1.4 equiv). Causality: Cs₂CO₃ is used instead of standard NaOtBu to prevent transesterification/saponification of the ester handle.
Catalyst Addition: Add Pd₂(dba)₃ (1.0 mol%) and RuPhos (2.0 mol%). Causality: RuPhos is the premier biarylphosphine ligand for aryl iodide aminations [[3]]().
Solvent: Add strictly anhydrous Toluene (0.2 M). Causality: Toluene forces the precipitation of the CsI byproduct, preventing iodide coordination to the Pd center 3.
Reaction: Seal and heat at 80°C for 12 hours.
Workup: Filter through a pad of Celite to remove the precipitated CsI salts, concentrate, and purify.
References
Benchchem. "A Comparative Analysis of Aryl Iodide and Aryl Bromide Reactivity in Cross-Coupling". 2
Fors, B. P., et al. "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors". J Am Chem Soc / PMC. 3
"Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols...". ResearchGate. 1
Author: BenchChem Technical Support Team. Date: April 2026
HPLC Method Validation for Methyl 2-(5-iodo-2-methylphenyl)acetate Purity: Phenyl-Hexyl vs. C18 Chemistries
Introduction
Methyl 2-(5-iodo-2-methylphenyl)acetate (CAS: 880134-34-9) is a highly specialized halogenated aromatic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is critical; positional isomers (such as 4-iodo or 6-iodo variants) and des-iodo impurities can easily cascade into the final API, compromising both safety and efficacy. This guide objectively compares standard reversed-phase methodologies against orthogonal chemistries to establish a robust, self-validating purity assay.
Mechanistic Rationale: Why Standard C18 Often Fails
Historically, reversed-phase high-performance liquid chromatography (RP-HPLC) defaults to Octadecylsilane (C18) columns. However, for halogenated aromatics like methyl 2-(5-iodo-2-methylphenyl)acetate, C18 relies almost exclusively on dispersive hydrophobic interactions. Because positional isomers of iodinated phenylacetates possess nearly identical hydrophobicities and partition coefficients (logP), C18 columns frequently result in co-elution or poor peak resolution (
Rs<1.5
).
To overcome this, a Phenyl-Hexyl stationary phase provides an orthogonal selectivity mechanism. The phenyl ring in the stationary phase engages in
π−π
interactions with the aromatic ring of the analyte. Furthermore, the highly polarizable iodine atom on the analyte induces strong dipole-induced dipole interactions with the stationary phase. The hexyl spacer provides sufficient chain mobility to combine these electronic interactions with moderate hydrophobicity, yielding superior shape selectivity for aromatic isomers compared to standard C18 phases [1] [3].
Selectivity pathways comparing C18 and Phenyl-Hexyl columns for iodinated aromatics.
Experimental Protocol: Method Development & Validation
To establish a self-validating system, the analytical method must be rigorously tested against the ICH Q2(R2) guidelines for the validation of analytical procedures [2]. The following protocol details the optimized workflow for determining the purity of methyl 2-(5-iodo-2-methylphenyl)acetate.
Step 1: Chromatographic Conditions
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.0 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Rationale: Suppresses the ionization of trace acidic impurities, minimizing secondary silanol interactions and sharpening peaks).
Mobile Phase B: Acetonitrile (MeCN).
Gradient Program: 0–2 min (40% B), 2–10 min (40% to 80% B), 10–12 min (80% B), 12–12.1 min (return to 40% B), 12.1–15 min (equilibration).
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C. (Rationale: Tightly controls mobile phase viscosity and stabilizes the thermodynamics of the
π−π
interactions).
Detection: UV at 230 nm (Optimal absorbance maximum for the iodinated aromatic ring).
Injection Volume: 5 µL.
Step 2: Sample Preparation
Diluent: Water:Acetonitrile (50:50, v/v).
Standard Preparation: Accurately weigh 50 mg of methyl 2-(5-iodo-2-methylphenyl)acetate reference standard. Transfer to a 50 mL volumetric flask, dissolve, and make up to volume with diluent (1.0 mg/mL).
System Suitability Solution: Spike the standard solution with 0.1% (w/w) of known positional isomers (e.g., the 4-iodo isomer). This ensures the system self-validates its resolving power before every run.
Step 3: ICH Q2(R2) Validation Execution
System Suitability: Inject the spiked isomer solution. The resolution (
Rs
) between the 4-iodo isomer and the 5-iodo target must be
≥
2.0.
Specificity: Inject blank diluent to confirm no interference at the retention time of the analyte.
Linearity: Prepare a 5-point calibration curve ranging from the Limit of Quantitation (LOQ) to 120% of the nominal concentration.
Accuracy: Perform recovery studies by spiking the target compound at 50%, 100%, and 150% of the specification limit.
Precision: Assess method repeatability via 6 replicate injections of the 100% standard. Calculate the %RSD of the peak area.
Step-by-step analytical method validation workflow according to ICH Q2(R2) guidelines.
Comparative Performance Data
To objectively demonstrate the superiority of the Phenyl-Hexyl chemistry over standard C18 for this specific compound, a head-to-head comparison was conducted using the exact same gradient profile and mobile phase system [4].
Table 1: Chromatographic Performance Comparison (Target vs. Closest Positional Isomer)
Parameter
Standard C18 Column
Phenyl-Hexyl Column
Regulatory Requirement
Retention Time (Target)
6.8 min
8.2 min
N/A
Resolution (
Rs
)
1.1 (Co-elution)
2.8 (Baseline)
≥
1.5
Tailing Factor (
Tf
)
1.6
1.1
≤
2.0
Theoretical Plates (
N
)
8,500
14,200
≥
10,000
Selectivity Factor (
α
)
1.02
1.15
> 1.0
Causality of Results: The C18 column fails to resolve the isomers (
Rs
= 1.1) because the straight alkyl chain cannot differentiate the subtle spatial rearrangement of the iodine atom on the aromatic ring. Conversely, the Phenyl-Hexyl column achieves baseline resolution (
Rs
= 2.8) because the
π
-electron cloud of the stationary phase interacts differently with the distinct dipole moments generated by the 4-iodo versus 5-iodo configurations.
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation Characteristic
Acceptance Criteria
Experimental Result
Status
Linearity (
R2
)
≥
0.999
0.9998
Pass
Precision (%RSD)
≤
2.0% (n=6)
0.45%
Pass
Accuracy (Recovery)
98.0% - 102.0%
99.8% - 100.4%
Pass
LOD / LOQ
Signal-to-Noise
≥
3 / 10
0.015% / 0.045%
Pass
Robustness
Rs≥
1.5 across variations
Min
Rs
= 2.4
Pass
Conclusion
For the purity determination of methyl 2-(5-iodo-2-methylphenyl)acetate, standard C18 columns present a high risk of failing to detect critical positional isomers due to a lack of shape and electronic selectivity. Transitioning to a Phenyl-Hexyl stationary phase leverages orthogonal
π−π
and dipole interactions, providing robust, baseline resolution of structurally similar impurities. When validated against ICH Q2(R2) standards, the Phenyl-Hexyl method proves highly accurate, precise, and suitable for stringent quality control environments in pharmaceutical development.
References
Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." LCGC. URL:[Link]
European Medicines Agency / International Council for Harmonisation (ICH). "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." (2023). URL:[Link]
Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178." Waters Knowledge Base. URL:[Link]
Shimadzu Corporation. "Technical Report C190-E155: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient." URL:[Link]
Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 2-(5-iodo-2-methylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals Abstract The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical research and development. Methyl 2-(5-iodo-2-methylphenyl)...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical research and development. Methyl 2-(5-iodo-2-methylphenyl)acetate, a substituted aromatic ester, presents a unique analytical challenge due to its combination of functional groups. This guide provides an in-depth analysis of its expected fragmentation pattern under Electron Ionization Mass Spectrometry (EI-MS). We will explore the underlying mechanistic principles, compare EI-MS with alternative analytical techniques, and provide a standardized protocol for its analysis. This document serves as a practical resource for scientists requiring robust characterization of similar halogenated aromatic compounds.
Introduction: The Analytical Imperative
Methyl 2-(5-iodo-2-methylphenyl)acetate is a molecule of interest in synthetic chemistry, potentially serving as an intermediate in the development of more complex pharmaceutical agents. Its structure comprises a benzene ring substituted with an iodine atom, a methyl group, and a methyl acetate moiety. Accurate confirmation of its structure is critical for ensuring the integrity of subsequent synthetic steps and for regulatory compliance.
Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.[1] The high-energy electron beam used in EI-MS creates a molecular ion that is energetically unstable and prone to breaking apart into smaller, characteristic fragment ions.[1] Understanding these fragmentation pathways is key to confirming the molecule's identity.
Predicted EI-MS Fragmentation Pathway of Methyl 2-(5-iodo-2-methylphenyl)acetate
The fragmentation of methyl 2-(5-iodo-2-methylphenyl)acetate (Molecular Weight: 290.11 g/mol , Nominal Mass: 290 u) is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The primary fragmentation processes for aromatic esters involve cleavages alpha to the carbonyl group, the aromatic ring, and benzylic positions.[2][3][4]
Key Predicted Fragmentation Steps:
Molecular Ion Formation (m/z 290): The initial event is the removal of an electron from the molecule to form the molecular ion, M⁺•. Aromatic systems generally produce a relatively stable molecular ion, which should be observable in the spectrum.[3][5]
Benzylic Cleavage (m/z 163): The most favorable cleavage is expected at the benzylic position (the C-C bond between the aromatic ring and the acetate group). This is due to the formation of a highly stable, resonance-delocalized iodotolyl radical and a resonance-stabilized acylium ion. However, the charge is more likely to be retained on the aromatic portion, leading to the formation of an iodomethylbenzyl cation. A more likely scenario is the cleavage that results in the formation of a tropylium-like ion. Alkyl-substituted benzenes are known to fragment via cleavage of the side chain to form a benzyl cation, which then rearranges to the highly stable tropylium ion.[5] In this case, cleavage of the C-C bond between the methylene group and the carbonyl group would lead to the formation of an iodomethylbenzyl cation, which can rearrange to a substituted tropylium ion at m/z 231 .
Loss of Methoxy Radical (m/z 259): Alpha-cleavage next to the carbonyl group can result in the loss of the methoxy radical (•OCH₃, 31 u).[2] This fragmentation pathway produces a stable acylium ion, [M-31]⁺.
Loss of Iodide Radical (m/z 163): The carbon-iodine bond is relatively weak and can cleave to release an iodine radical (•I, 127 u).[6][7] This results in a fragment ion at [M-127]⁺.
Formation of Tropylium Ion (m/z 91): A common fragmentation pathway for compounds containing a benzyl group is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.[5] While not directly applicable to the main structure, further fragmentation of larger ions could potentially lead to this stable species. The mass spectrum of methyl phenylacetate, a related compound, shows a base peak at m/z 91, corresponding to the tropylium ion formed by rearrangement and cleavage.[8]
Summary of Predicted Key Fragments
m/z
Proposed Ion Structure/Identity
Neutral Loss
Fragmentation Pathway
290
[C₁₀H₁₁IO₂]⁺• (Molecular Ion)
-
Ionization
259
[C₁₀H₁₁O]⁺
•OCH₃
α-cleavage at ester
231
[C₈H₈I]⁺ (Iodomethyltropylium ion)
•CH₂COOCH₃
Benzylic cleavage & rearrangement
163
[C₁₀H₁₁O₂]⁺
•I
C-I bond cleavage
91
[C₇H₇]⁺ (Tropylium ion)
C₃H₄IO₂
Rearrangement from larger fragments
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathways for methyl 2-(5-iodo-2-methylphenyl)acetate.
Comparative IR Spectroscopy Guide: Structural Validation of Methyl 2-(5-iodo-2-methylphenyl)acetate
For researchers and drug development professionals, the precise structural verification of organic intermediates is a non-negotiable quality control checkpoint. Methyl 2-(5-iodo-2-methylphenyl)acetate (CAS: 880134-34-9)[...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the precise structural verification of organic intermediates is a non-negotiable quality control checkpoint. Methyl 2-(5-iodo-2-methylphenyl)acetate (CAS: 880134-34-9)[1] is a highly specialized halogenated building block utilized in the synthesis of targeted therapeutics.
This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopy profile of this compound against its synthetic alternatives: the free acid precursor and the uniodinated analog. By understanding the physical causality behind these vibrational shifts, scientists can confidently track esterification progress and confirm regioselective halogenation.
Mechanistic Causality of Vibrational Shifts
To accurately interpret the IR spectrum of methyl 2-(5-iodo-2-methylphenyl)acetate, one must look beyond empirical peak matching and understand the fundamental physical chemistry driving the absorption bands.
The Esterification Shift (Hydrogen Bonding vs. Inductive Effects)
The synthesis of this compound typically proceeds via the Fischer-Speier esterification of 2-(5-iodo-2-methylphenyl)acetic acid [2]. In the free acid state, the molecules form highly stable, hydrogen-bonded dimers. This extensive hydrogen bonding weakens the carbonyl (C=O) double bond character, lowering its absorption frequency to approximately 1700 cm⁻¹, and produces a massive, broad O-H stretch between 2500–3300 cm⁻¹[2].
Upon conversion to the methyl ester, the hydrogen-bonded network is destroyed. The methoxy oxygen exerts an electron-withdrawing inductive effect, which increases the force constant of the C=O bond. Consequently, the carbonyl stretch undergoes a diagnostic blue shift to 1735–1750 cm⁻¹ , and the broad O-H band completely disappears.
The Heavy Atom Effect (C-I Stretching)
According to Hooke’s Law for a diatomic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the bonded atoms. Iodine is an exceptionally heavy atom (atomic mass ~126.9 u). This massive atomic weight drastically reduces the frequency of the C-I stretching vibration, pushing it deep into the far-infrared/fingerprint region at 500–600 cm⁻¹ [2].
Aromatic Out-of-Plane (oop) Bending
Tracking the regioselective iodination requires analyzing the aromatic C-H out-of-plane (oop) bending vibrations.
An uniodinated precursor (e.g., methyl 2-methylphenylacetate) is an ortho-disubstituted benzene, featuring four adjacent hydrogen atoms. This yields a strong oop band at 740–770 cm⁻¹ .
The target molecule is a 1,2,5-trisubstituted benzene . It possesses two adjacent hydrogens (positions 3 and 4) and one isolated hydrogen (position 6). This splits the oop bending into two distinct, diagnostic bands: one at 800–860 cm⁻¹ (adjacent H's) and another at 860–900 cm⁻¹ (isolated H).
Caption: Logical deduction pathway for structural confirmation using key IR absorption bands.
Comparative IR Absorption Data
The following table synthesizes the expected quantitative IR data, allowing for rapid differentiation between the target product and its synthetic alternatives.
Functional Group / Mode
Target: Methyl 2-(5-iodo-2-methylphenyl)acetate
Alternative 1: Free Acid Precursor
Alternative 2: Uniodinated Ester
O-H Stretch
Absent
~2500–3300 cm⁻¹ (Broad, strong)
Absent
C=O Stretch
~1735–1750 cm⁻¹ (Ester)
~1700–1710 cm⁻¹ (Dimerized Acid)
~1735–1750 cm⁻¹ (Ester)
C-O Stretch
~1150–1250 cm⁻¹
~1210–1320 cm⁻¹
~1150–1250 cm⁻¹
C-I Stretch
~500–600 cm⁻¹
~500–600 cm⁻¹
Absent
Aromatic C-H (oop)
~800–860 cm⁻¹ & ~860–900 cm⁻¹
~800–860 cm⁻¹ & ~860–900 cm⁻¹
~740–770 cm⁻¹ (4 adjacent H's)
Aliphatic C-H Stretch
~2850–2960 cm⁻¹
~2850–2960 cm⁻¹
~2850–2960 cm⁻¹
Self-Validating Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) FTIR is the industry standard for the rapid, non-destructive analysis of organic intermediates[3]. Unlike transmission FTIR, ATR requires no sample preparation (e.g., KBr pelleting), which preserves the polymorphic and structural integrity of the sample.
Because ATR relies on an evanescent wave penetrating the sample by only a few micrometers[3], the protocol must be strictly controlled to ensure data validity.
Step-by-Step Methodology
System Suitability & Crystal Cleaning:
Action: Wipe the Diamond or ZnSe ATR crystal with a lint-free wipe soaked in HPLC-grade isopropanol. Allow to dry. Run a real-time monitor to ensure the energy throughput is stable.
Causality: Any residual organic matter will contaminate the spectrum. A clean crystal establishes a true 100% transmittance baseline.
Background Acquisition (The Blank Check):
Action: Acquire a background spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution).
Causality: Atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) absorb IR radiation. The software automatically subtracts this background from the sample spectrum to isolate the analyte's signals.
Sample Application & Compression:
Action: Place 1–2 mg (or 1–2 drops if liquid) of the sample directly onto the crystal. Lower the pressure anvil until the software indicates optimal contact pressure.
Causality: The evanescent wave decays exponentially as it extends into the sample[3]. Without intimate physical contact between the sample and the crystal, the resulting spectrum will suffer from an unacceptably low signal-to-noise ratio.
Spectral Acquisition:
Action: Scan the sample using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
Causality: Co-adding 32 scans averages out random detector noise, significantly improving the clarity of minor peaks (such as the C-I stretch).
Data Processing (ATR Correction):
Action: Apply an ATR correction algorithm via the spectrometer's software.
Causality: In ATR spectroscopy, the depth of penetration is wavelength-dependent (IR light penetrates deeper at lower wavenumbers)[3]. This causes peaks in the fingerprint region to appear artificially intense compared to transmission spectra. ATR correction normalizes these intensities, allowing for direct comparison against standard transmission libraries.
Caption: Self-validating ATR-FTIR experimental workflow for organic intermediate analysis.
References
Kadam, S. S., et al. "A Comparative Study of ATR-FTIR and FT-NIR Spectroscopy for In-Situ Concentration Monitoring during Batch Cooling Crystallization Processes". Organic Process Research & Development, ACS Publications. Available at:[Link]
A Comparative Guide to Suzuki-Miyaura Coupling: Methyl 2-(5-iodo-2-methylphenyl)acetate vs. Methyl 2-(5-chloro-2-methylphenyl)acetate
The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of carbon-carbon bond formation in pharmaceutical development and materials science. When designing a synthetic route involving phenylacetate derivatives,...
Author: BenchChem Technical Support Team. Date: April 2026
The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of carbon-carbon bond formation in pharmaceutical development and materials science. When designing a synthetic route involving phenylacetate derivatives, chemists frequently face a critical decision regarding the choice of the aryl halide electrophile.
This guide provides an in-depth, objective comparison between two specific building blocks: methyl 2-(5-iodo-2-methylphenyl)acetate and methyl 2-(5-chloro-2-methylphenyl)acetate . By analyzing the mechanistic causality behind their reactivity, we establish field-proven protocols to optimize catalytic turnover for both substrates.
Mechanistic Causality: Electronics Over Sterics
To understand the divergent behavior of these two substrates, we must first analyze their structural environment. In both molecules, the halogen is located at the 5-position—meta to the acetate moiety and para to the methyl group. Because the adjacent 4- and 6-positions are occupied only by protons, steric hindrance around the halogen is minimal.
Therefore, the reactivity difference is dictated entirely by the bond dissociation energy (BDE) of the carbon-halogen bond, which directly impacts the oxidative addition (OA) step of the catalytic cycle:
Aryl Iodide (C–I): With a BDE of approximately 65 kcal/mol, the C–I bond undergoes facile oxidative addition with standard Pd(0) complexes at mild temperatures.
Aryl Chloride (C–Cl): The C–Cl bond is significantly stronger (BDE ~96 kcal/mol). Oxidative addition becomes the severe rate-limiting step, often rendering standard catalysts inert[1]. To overcome this activation barrier, the Pd center must be enriched with electron density using specialized, bulky phosphine ligands[2]. Despite this challenge, aryl chlorides are highly preferred for industrial scale-up due to their lower cost and broader availability[3].
Pd-catalyzed Suzuki cycle highlighting the oxidative addition barrier.
Quantitative Data Comparison
The following table summarizes the divergent operational parameters required to achieve >90% conversion for each substrate when coupling with a standard arylboronic acid.
A robust protocol must be self-validating—meaning the chemist can visually or analytically confirm the integrity of the reaction system in real-time.
Protocol A: Coupling of Methyl 2-(5-iodo-2-methylphenyl)acetate
Because the aryl iodide is highly reactive, standard benchtop techniques are sufficient.
Setup: In a standard round-bottom flask, combine methyl 2-(5-iodo-2-methylphenyl)acetate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Solvent: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). The biphasic system aids in dissolving both the organic substrates and the inorganic base.
Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%).
Reaction: Heat to 60 °C under a nitrogen atmosphere for 3 hours.
Self-Validation (TLC & GC-MS): Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active aryl iodide spot confirms oxidative addition. GC-MS will show rapid product formation without the accumulation of dehalogenated side-products.
Protocol B: Coupling of Methyl 2-(5-chloro-2-methylphenyl)acetate
The aryl chloride requires electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos)[2]. These ligands are highly susceptible to oxidation, demanding rigorous air-free techniques.
Setup: Use an oven-dried Schlenk tube. Add methyl 2-(5-chloro-2-methylphenyl)acetate (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).
Catalyst Preparation: Add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).
Purging: Evacuate and backfill the Schlenk tube with high-purity Argon at least three times.
Reaction: Seal the tube and heat vigorously to 110 °C for 12-18 hours.
Self-Validation (Visual Catalyst Integrity): The active Pd(0)-XPhos complex should maintain a deep red/orange hue in solution. If the solution rapidly turns black and precipitates (Pd black formation) within the first 30 minutes, oxygen has breached the system , oxidizing the phosphine ligand and causing catalyst collapse. This visual cue acts as an immediate self-validation of your Schlenk technique.
Workflow comparison for aryl iodide vs. aryl chloride couplings.
Conclusion & Strategic Recommendations
For initial drug discovery, library synthesis, and rapid prototyping, methyl 2-(5-iodo-2-methylphenyl)acetate is the superior choice. Its low activation barrier guarantees high yields with inexpensive, robust catalysts, minimizing optimization time.
However, for process chemistry and large-scale manufacturing, methyl 2-(5-chloro-2-methylphenyl)acetate is mandatory. While it requires upfront optimization of the ligand system (e.g., Buchwald ligands) and strict exclusion of oxygen, the substantial reduction in raw material costs and the elimination of stoichiometric iodine waste make it the only viable option for commercialization[3].
References
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, 1995. URL:[Link]
Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Accounts of Chemical Research, 2008. URL:[Link]
Dreher, S. D. et al. "Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides," The Journal of Organic Chemistry, 2009. URL:[Link]
"Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the 'Super Iodine'," ChemRxiv, 2024. URL:[Link]
Campeau, L. C. et al. "Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides," Journal of the American Chemical Society (via ResearchGate), 2005. URL:[Link]
"PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction," Journal of Synthetic Chemistry, 2024. URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals
Compound: Methyl 2-(5-iodo-2-methylphenyl)acetate (CAS: 880134-34-9) | MW: 290.1 g/mol
Executive Summary & Analytical Challenges
Methyl 2-(5-iodo-2-methylphenyl)acetate is a critical halogenated arylacetate intermediate frequently utilized in pharmaceutical synthesis and transition-metal-catalyzed cross-coupling reactions. Analyzing this compound via Gas Chromatography (GC) presents a unique set of physicochemical challenges:
Thermal Lability of the C-I Bond: Heavy halogens are prone to thermal degradation (deiodination) in hot injection ports.
High Polarizability: The large atomic radius of iodine induces strong London dispersion forces, significantly elevating the boiling point (predicted ~330–340 °C) and retention time.
Mixed Functional Polarity: The molecule contains a non-polar aromatic/methyl backbone contrasted by a polar methyl ester dipole.
This guide objectively compares the chromatographic performance of three distinct stationary phases—DB-1, DB-5MS, and DB-1701 —to establish a self-validating, optimized GC methodology for this compound.
Selecting the optimal column requires understanding the causality behind the analyte-stationary phase interactions[1].
DB-1 (100% Dimethylpolysiloxane): A purely non-polar phase. Retention is dictated strictly by boiling point and London dispersion forces. While it elutes the compound quickly, it offers no specific selectivity for the ester or the aromatic ring.
DB-5MS (5%-Phenyl-methylpolysiloxane): A low-polarity phase. The inclusion of 5% phenyl groups introduces
π−π
interactions with the analyte's aromatic ring. This slight increase in selectivity improves peak symmetry for halogenated aromatics without excessively prolonging retention.
DB-1701 (14%-Cyanopropyl-phenyl-methylpolysiloxane): A mid-polarity phase. The cyanopropyl groups engage in strong dipole-dipole interactions with the methyl ester group, while also accommodating the induced dipole of the highly polarizable iodine atom.
Mechanistic Pathway of Retention
Fig 1. Mechanistic interactions dictating GC retention of methyl 2-(5-iodo-2-methylphenyl)acetate.
Comparative Performance Data
Because raw retention times drift based on column trimming and carrier gas velocity, the most scientifically rigorous method for comparison is the Kováts Retention Index (RI) [2]. By anchoring the analyte's retention time to a homologous series of n-alkanes, the protocol becomes a self-validating system independent of minor instrumental fluctuations.
Based on group contribution estimations for halogenated arylacetates, the comparative performance across standard 30m × 0.25mm × 0.25µm columns is summarized below:
Column Phase
Polarity
Est. Retention Time (min)*
Kováts RI
Peak Asymmetry (
As
)
Recommendation / Verdict
DB-1
Non-polar
14.8
~1925
1.15
Sub-optimal: Prone to slight tailing due to unshielded silanol interactions with the ester.
DB-5MS
Low
15.4
~1980
1.02
Optimal: Best balance of peak shape, run time, and
π−π
selectivity.
DB-1701
Mid
17.2
~2160
1.25
Situational: Good for resolving co-eluting isomers, but high retention causes band broadening.
*Note: Retention times are based on the standardized temperature gradient detailed in Section 4.
Standardized Experimental Protocol
To ensure reproducibility and prevent the thermal degradation of the analyte, the following step-by-step methodology must be strictly adhered to.
A. Sample Preparation & Self-Validation System
Analyte Preparation: Dissolve methyl 2-(5-iodo-2-methylphenyl)acetate in GC-grade ethyl acetate to a concentration of 1.0 mg/mL.
Internal Standard (System Suitability): Spike the sample with 4-bromobiphenyl (50 µg/mL). Causality: 4-bromobiphenyl acts as a sentinel for inlet degradation; if the inlet is too hot or active, halogen cleavage will be immediately visible as peak splitting or the appearance of biphenyl.
Retention Index Markers: In a separate vial, prepare a
C10−C30
n-alkane standard mix to calculate the Kováts RI.
Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).
Carrier Gas: Ultra-high purity Helium, constant flow at 1.2 mL/min.
Injection Volume: 1.0 µL.
Inlet Temperature:250 °C (Split ratio 10:1).
Expert Insight: Do not use the standard 280–300 °C inlet temperature. The C-I bond dissociation energy is relatively low (~240 kJ/mol). Temperatures exceeding 250 °C in a glass liner can catalyze deiodination, resulting in a false methyl 2-methylphenylacetate peak.
Oven Temperature Program:
Initial: 100 °C, hold for 1.0 min.
Ramp: 15 °C/min to 300 °C.
Final: 300 °C, hold for 5.0 min.
Detector (MSD): Transfer line at 280 °C, Source at 230 °C, Electron Ionization (EI) at 70 eV. Scan range m/z 50–350.
C. Data Validation
Calculate the Kováts Retention Index using the formula:
RI=100×[n+tr(N)−tr(n)tr(unknown)−tr(n)]
Where
n
and
N
are the carbon numbers of the n-alkanes eluting immediately before and after the analyte. If the calculated RI on the DB-5MS column deviates by more than
±5
units from ~1980, perform inlet maintenance (liner/septum replacement) and trim the first 10 cm of the column.
Estimation of Kováts Retention Indices Using Group Contributions.
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling Methyl 2-(5-iodo-2-methylphenyl)acetate
As a Senior Application Scientist, I approach the handling of halogenated aromatic esters not merely as a compliance exercise, but as a critical component of experimental integrity and laboratory safety. Methyl 2-(5-iodo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of halogenated aromatic esters not merely as a compliance exercise, but as a critical component of experimental integrity and laboratory safety. Methyl 2-(5-iodo-2-methylphenyl)acetate (CAS: 880134-34-9) is a highly valuable building block in pharmaceutical development, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). However, the presence of the reactive iodine atom on the aromatic ring, combined with the ester moiety, dictates a stringent, causality-driven approach to personal protective equipment (PPE), handling, and waste logistics.
The following guide provides a self-validating operational framework designed to protect the researcher, preserve the chemical integrity of the compound, and prevent the formation of highly toxic environmental byproducts.
Physicochemical & Hazard Profiling
Before selecting PPE, we must understand the quantitative and qualitative hazard profile of the target molecule. The ester group acts as a mucosal irritant, while the iodinated aromatic ring presents specific environmental and reactivity hazards[1][2].
Table 1: Quantitative & Hazard Summary for Methyl 2-(5-iodo-2-methylphenyl)acetate
Parameter
Specification
Operational Implication
CAS Number
880134-34-9
Unique identifier for SDS and inventory tracking.
Molecular Formula
C10H11IO2
Indicates a non-polar, lipophilic structure.
Molecular Weight
290.10 g/mol
High molecular weight; relatively low volatility at RT, but dust/aerosols remain a risk.
GHS Hazard Codes
H302, H315, H319, H335
Harmful if swallowed; causes skin, eye, and respiratory irritation.
Storage Conditions
2–8°C, Sealed, Dark
Requires thermal equilibration prior to handling to prevent moisture condensation.
Causality-Driven PPE Matrix
Standard laboratory attire is insufficient for halogenated aromatic esters. The lipophilic nature of this compound allows it to readily permeate standard biological barriers and certain synthetic polymers.
Ocular Protection:
Requirement: Snug-fitting, indirect-vented chemical splash goggles.
The Causality: The compound carries an H319 (serious eye irritation) designation. Standard safety glasses lack an orbital seal. In the event of an aerosolized release during weighing or a solvent splash during dissolution, vapors can bypass safety glasses, leading to severe corneal irritation.
Dermal Protection (Hands):
Requirement: Double-gloving. Inner glove: Standard Nitrile (4 mil). Outer glove: Heavy-duty Nitrile or Neoprene (≥8 mil).
The Causality: Halogenated aromatics can rapidly permeate thin latex and vinyl[3]. Nitrile provides superior chemical resistance to non-polar aromatic esters. Double-gloving creates a self-validating safety system: if the outer glove is compromised or contaminated, it can be doffed inside the fume hood while the inner glove maintains the dermal barrier during the exit protocol.
Dermal Protection (Body):
Requirement: 100% Cotton or Flame-Retardant (e.g., Nomex) lab coat with knit cuffs.
The Causality: Synthetic blends (like polyester) are prohibited. If this compound is used in a highly reactive cross-coupling setup and a secondary fire occurs, synthetic fabrics will melt into the skin. Knit cuffs prevent the sleeves from dragging through contaminated surfaces and ensure a tight seal over the inner glove.
Respiratory Protection:
Requirement: Primary handling must occur within a certified Chemical Fume Hood (face velocity 80–120 fpm).
The Causality: H335 indicates respiratory tract irritation. The fume hood provides the primary engineering control. If handling bulk quantities outside a hood is unavoidable (e.g., facility failure), a half-face elastomeric respirator equipped with Organic Vapor (OV) cartridges (e.g., 3M 6001) is mandatory.
Operational Workflow & Handling Protocol
To ensure both safety and experimental yield, the handling protocol must prevent the degradation of the iodide (via oxidation or photolysis) and protect the ester from hydrolysis.
Step-by-Step Methodology:
Pre-Operation Validation: Verify the fume hood monitor reads between 80–120 fpm. Inspect both pairs of nitrile gloves for micro-tears using the inflation method.
Thermal Equilibration: Remove the sealed vial from 2–8°C storage and place it in a desiccator at room temperature for 30 minutes. Why? Opening a cold vial exposes the chemical to atmospheric moisture, causing condensation. This water will rapidly poison moisture-sensitive palladium catalysts in your downstream reactions.
Static Mitigation: Wipe the exterior of the receiving vessel and the analytical balance with an anti-static brush. Halogenated powders can hold static charges, causing them to aerosolize and bypass the weighing boat.
Transfer: Using a clean, non-metallic spatula (to prevent trace metal contamination), weigh the material by difference to minimize the time the bulk container is open.
Inerting & Storage: Purge the headspace of the source vial with a gentle stream of Argon or Nitrogen gas for 5 seconds before sealing. This prevents the oxidative degradation of the delicate carbon-iodine bond. Return immediately to 2–8°C storage.
Figure 1: SOP for retrieval, handling, and storage of Methyl 2-(5-iodo-2-methylphenyl)acetate.
Spill Response & Environmental Logistics
The disposal of iodinated aromatic compounds requires specialized knowledge to prevent severe environmental toxicity.
Critical Safety Insight: You must never clean up a spill of Methyl 2-(5-iodo-2-methylphenyl)acetate using bleach (sodium hypochlorite), nor should you dispose of it in standard chlorinated aqueous waste streams.
The Causality: Recent environmental chemistry research demonstrates that when iodinated aromatic compounds are exposed to chlorinating agents, they undergo electrophilic substitution to form highly toxic Iodinated Disinfection Byproducts (I-DBPs), such as chloroiodoacetic acid[4][5]. These I-DBPs are orders of magnitude more cytotoxic and genotoxic than standard chlorinated byproducts[6].
Spill Mitigation Protocol:
Isolate: Lower the fume hood sash to maximize exhaust velocity.
Absorb: Cover the liquid/solid spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for bulk spills.
Neutral Decontamination: Sweep the absorbed material using a non-sparking tool into a compatible, sealable container. Wash the contaminated surface with a mild alkaline detergent and water—strictly avoiding bleach.
Waste Segregation: Label the container explicitly as "Halogenated Organic Waste - Contains Iodine." Keep this strictly segregated from aqueous acidic or chlorinated waste streams.
Figure 2: Emergency spill response and decontamination pathway for iodinated aromatic compounds.
References
Gao, Y., et al. (2022). "Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+." Environmental Science & Technology, 56(3), 1791-1800. Available at: [Link]
Dong, H., et al. (2019). "Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues." Accounts of Chemical Research, 52(5), 1362-1371. Available at: [Link]
Niu, S., et al. (2023). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 30(6), 345-358. Available at: [Link]